Dioleoyl phosphatidylglycerol
Description
Significance of Phosphatidylglycerols in Biological Systems
Phosphatidylglycerols (PGs) are a class of phospholipids (B1166683) that are fundamental constituents of biological membranes across all three domains of life, suggesting they perform one or more essential biological functions. nih.govnih.gov While often present in low abundance compared to other phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE) in eukaryotes, their roles are far from minimal. nih.gov
In bacteria , particularly anaerobic and Gram-negative bacteria, PG is a vital component of the cell membrane, contributing to its fluidity, structural integrity, and protein folding and transport. metwarebio.comnih.govcreative-proteomics.com In plants and photosynthetic bacteria , PG is a key phospholipid within the thylakoid membranes, where it is integral to the structure and function of the photosynthetic machinery. metwarebio.comcreative-proteomics.com
Within animal tissues , PG is a fundamental component of cellular membranes, influencing their fluidity, stability, and dynamics. metwarebio.comcreative-proteomics.com It also serves as a precursor for the synthesis of other important lipids, such as cardiolipin (B10847521), which is essential for mitochondrial function. metwarebio.comwikipedia.org Furthermore, PG is involved in cell signaling pathways. metwarebio.comcreative-proteomics.com A notable example of PG's specialized function in mammals is its role as the second most abundant lipid component of lung surfactant, where it is crucial for proper lung function and its absence is linked to respiratory distress syndrome in premature infants. wikipedia.orgnih.gov The anionic nature of PGs also facilitates electrostatic interactions with proteins and divalent cations. nih.gov
Overview of Dioleoyl Phosphatidylglycerol as a Model Lipid
This compound (DOPG) is frequently utilized in academic research as a model lipid to construct artificial membranes, such as lipid bilayers and liposomes. Its well-defined chemical structure and physical properties make it an excellent tool for studying various biological phenomena in a controlled laboratory setting.
The use of DOPG in model systems allows researchers to investigate the fundamental aspects of membrane biology, including lipid-protein interactions, membrane fusion, and the effects of specific lipids on membrane properties. For instance, computational simulations have used DOPG bilayers to study the interaction of antimicrobial peptides with cell membranes. nih.gov DOPG vesicles have also been employed to study the physical requirements for vesicle transport and accumulation within plant cells during cell division. nih.gov Furthermore, its anionic charge is instrumental in studies involving electrostatic interactions at the membrane surface. rsc.org The liquid crystalline phase of DOPG at room temperature, due to its low melting point of -18°C, makes it suitable for creating stable, fluid model membranes. mdpi.com
Scope of Academic Inquiry into DOPG
The academic interest in DOPG spans a wide range of scientific disciplines, reflecting its versatility as a research tool. Key areas of investigation include:
Biophysics of Model Membranes: Researchers use DOPG to create model lipid bilayers and vesicles to study fundamental membrane properties. This includes investigations into membrane fluidity, bending rigidity, and the formation of different lipid phases. mdpi.comaip.org
Protein-Lipid Interactions: DOPG-containing model membranes are used to explore how proteins and peptides interact with and insert into biological membranes. nih.govlehigh.edu Studies have examined the role of anionic lipids like DOPG in the stability and function of membrane protein complexes, such as the photosynthetic cytochrome b6f complex. bohrium.com
Drug Delivery Systems: The unique physicochemical properties of DOPG have led to its investigation in the development of lipid-based drug delivery systems, such as nanoemulsions and liposomes. mdpi.comresearchgate.net For example, research has explored the use of DOPG in formulations to increase the retention and reduce the toxicity of certain drugs. researchgate.net There is also research into using DOPG liposomes as a potential treatment for chronic skin wounds. nih.gov
Cellular Processes: DOPG is used to probe the mechanisms of cellular processes like membrane fusion and cell signaling. nih.govmedchemexpress.com Studies have shown that DOPG can inhibit inflammatory responses by modulating the activity of certain cellular receptors. medchemexpress.com
Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C42H79O10P | nih.govnih.gov |
| Molecular Weight | 775.0 g/mol | nih.govnih.gov |
| IUPAC Name | [(2R)-3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate | nih.gov |
| Melting Point | -18 °C | mdpi.com |
| Hydrogen Bond Donor Count | 4 | nih.govnih.gov |
| Hydrogen Bond Acceptor Count | 10 | nih.gov |
| Rotatable Bond Count | 41 | nih.gov |
| Exact Mass | 774.54108571 Da | nih.govnih.gov |
| Monoisotopic Mass | 774.54108571 Da | nih.govnih.gov |
| Topological Polar Surface Area | 149 Ų | nih.govnih.gov |
| Heavy Atom Count | 53 | nih.gov |
| XLogP3 | 12.5 | nih.gov |
Structure
2D Structure
Properties
Molecular Formula |
C42H79O10P |
|---|---|
Molecular Weight |
775 g/mol |
IUPAC Name |
[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C42H79O10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-41(45)49-37-40(38-51-53(47,48)50-36-39(44)35-43)52-42(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h17-20,39-40,43-44H,3-16,21-38H2,1-2H3,(H,47,48)/b19-17-,20-18- |
InChI Key |
DSNRWDQKZIEDDB-CLFAGFIQSA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(CO)O)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyms |
1,2-dioleoyl-sn-glycero-3-phospho(1-rac-glycerol) 1,2-dioleoyl-sn-glycero-3-phosphoglycerol 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (R-(R*,S*))-(Z)-isomer 1,2-dioleoyl-sn-glycero-3-phosphoglycerol, (Z)-isomer 1,2-dioleoylphosphatidylglycerol di-C18-1(C)-PG DOPG |
Origin of Product |
United States |
Biological Roles and Physiological Significance of Dioleoyl Phosphatidylglycerol
Role in Cellular Membrane Structure and Function
Dioleoyl phosphatidylglycerol plays a noteworthy role in mitochondrial function. nih.gov In mammalian cells, phosphatidylglycerol is the direct precursor for the synthesis of cardiolipin (B10847521) (diphosphatidylglycerol), a signature lipid of the inner mitochondrial membrane that is crucial for its structure and function. nih.gov The inner mitochondrial membrane's lipid composition is quite stable across different tissues and is similar to that of bacterial membranes, with a high concentration of non-bilayer lipids like phosphatidylethanolamine (B1630911) and cardiolipin. umich.edu
Research has shown that DOPG can directly impact mitochondrial activity. Supplementation with DOPG has been found to enhance mitochondrial function in macrophage cell lines. nih.govarvojournals.org Specifically, in RAW 264.7 macrophage cells where an activator of Toll-like receptor 4 (TLR4) induced mitochondrial dysfunction, the addition of DOPG restored normal mitochondrial function. nih.gov This restoration is linked to an increase in ATP provision, which can fuel processes like cell migration and proliferation. arvojournals.org Phosphatidylglycerol has also been shown to help restore the membrane potential in depleted mitochondria. arvojournals.org
In oxygenic photosynthetic organisms, the thylakoid membrane is the site of light-dependent reactions. nih.govfrontiersin.org The lipid composition of these membranes is highly conserved and consists of two galactolipids (monogalactosyldiacylglycerol and digalactosyldiacylglycerol), a sulfolipid (sulfoquinovosyldiacylglycerol), and one major phospholipid, phosphatidylglycerol (PG), which accounts for about 10-13% of total lipids. frontiersin.orgnih.gov
DOPG, as a species of PG, plays a direct structural role in stabilizing photosynthetic protein complexes. nih.gov Studies on the cytochrome b6f complex purified from spinach have shown that DOPG is one of the lipids that provides structural stability. nih.gov It is estimated that approximately 30% of the total PG in thylakoid membranes is specifically and tightly associated with photosystem I (PSI) and photosystem II (PSII) complexes, rather than being part of the general lipid bilayer. nih.govfrontiersin.org This substantial allocation underscores the essential role of PG in the structure and function of the photosystems. nih.govfrontiersin.org The specific integration of PG deep within these complexes suggests a specialized mechanism for its incorporation, possibly coordinated with the synthesis of photosynthetic proteins and pigments. nih.govfrontiersin.org
Table 1: Distribution and Function of this compound in Biological Membranes
| Membrane Type | Presence/Distribution | Key Functions |
| Prokaryotic Membranes | Constitutes a significant portion (e.g., ~23% of E. coli inner membrane lipids). pnas.org | Activates membrane-associated enzymes; essential for protein translocation. researchgate.netresearchgate.net |
| Eukaryotic Intracellular Membranes | Present as one of many diverse phospholipid species. umich.edu | Contributes to overall membrane properties and surface charge. nih.gov |
| Mitochondrial Membranes | Serves as a direct precursor to cardiolipin. nih.gov | Enhances mitochondrial function and restores membrane potential. nih.govarvojournals.org |
| Thylakoid Membranes | Comprises ~10-13% of total lipids; ~30% of this is bound to photosystems. nih.govfrontiersin.orgnih.gov | Provides structural stability to photosynthetic complexes like cytochrome b6f and photosystems I & II. nih.govfrontiersin.orgnih.gov |
Functional Implications in Cellular Processes
The lipid environment of a membrane significantly influences the folding, structure, and function of its associated proteins. researchgate.net this compound, as an anionic phospholipid, has been shown to exert specific effects on a variety of membrane proteins through both direct binding and modulation of the membrane's physical properties.
Studies on protein translocation in bacteria have highlighted the necessity of acidic phospholipids (B1166683). pnas.orgresearchgate.net The bacterial protein translocation machinery, which includes the peripheral ATPase SecA and the integral membrane protein complex SecYEG, requires these lipids for activity. pnas.org Inner membrane vesicles from E. coli depleted of acidic phospholipids are unable to bind the SecA protein with high affinity and cannot support protein translocation. researchgate.net However, the reconstitution of the SecY/E membrane domain into proteoliposomes composed predominantly of DOPG allows for the efficient catalysis of preprotein translocation, demonstrating a direct functional requirement for this lipid. researchgate.net
The interaction between the peripheral mitochondrial protein cytochrome c and DOPG has also been studied in detail. Isothermal titration calorimetry and differential scanning calorimetry have shown that cytochrome c binds to negatively charged DOPG vesicles. nih.gov This binding, which is dependent on ionic strength, induces a conformational change in the protein and supports the hypothesis that it partially penetrates the lipid bilayer. nih.gov The stability of cytochrome c is reduced upon binding to DOPG, as indicated by a significant lowering of its thermal denaturation temperature. nih.gov
In photosynthetic membranes, the activity of the cytochrome b6f complex, which can be lost upon removal of phospholipids, can be significantly restored by the addition of the anionic lipid PG. bohrium.com This restoration is attributed to the stabilization of key functional sites within the protein complex. bohrium.com
Furthermore, the presence of anionic lipids like DOPG can stabilize the transmembrane (TM) orientation of certain protein helices. For hydrophobic helices flanked by cationic (positively charged) residues, the stability of their transmembrane configuration is significantly increased in the presence of anionic lipids such as DOPG and dioleoylphosphatidylserine (DOPS). nih.gov This stabilizing effect is observed at physiologically relevant concentrations of 20-30 mol% anionic lipid. nih.gov
Table 2: Influence of this compound on Membrane-Associated Proteins
| Protein/Complex | Organism/System | Observed Effect of DOPG/PG |
| SecY/E Translocon | Escherichia coli | Enables efficient catalysis of preprotein translocation when reconstituted in DOPG proteoliposomes. researchgate.net |
| SecA/SecYEG Complex | Bacteria | Acidic phospholipids like PG are required for high-affinity binding of SecA and overall translocation activity. pnas.orgresearchgate.net |
| Cytochrome c | Mitochondria (model system) | Binds to DOPG vesicles, causing a conformational change, partial membrane penetration, and reduced thermal stability. nih.gov |
| Cytochrome b6f Complex | Photosynthetic organisms | Addition of PG restores enzymatic activity by stabilizing the complex. bohrium.com |
| Hydrophobic Helices | Model Membranes | Stabilizes the transmembrane configuration of helices that have cationic flanking residues. nih.gov |
Mediation of Intracellular Signaling Pathways
This compound (DOPG) plays a significant role in mediating intracellular signaling pathways, primarily through its interaction with key signaling proteins and its influence on the generation of second messengers.
One of the well-documented roles of DOPG is its involvement in the activation of Protein Kinase C (PKC) isoforms. nih.govnih.gov Classical and novel PKCs are crucial regulators of a vast array of cellular processes. nih.govelifesciences.org Their activation is a multi-step process that often involves translocation from the cytosol to cellular membranes. nih.govnih.gov This recruitment is triggered by second messengers like diacylglycerol (DAG) and intracellular calcium. nih.govnih.gov Anionic phospholipids, such as DOPG, are thought to facilitate the initial interaction of PKC's C2 domain with the membrane, which is a prerequisite for the subsequent binding of DAG to the C1 domain, leading to full enzymatic activation. nih.gov Specifically, the interaction of the C2 domain with acidic phospholipids like DOPG is essential for anchoring the enzyme to the plasma membrane. molbiolcell.org Furthermore, some studies suggest that DOPG itself can directly modulate PKC activity. nih.gov
DOPG also serves as a precursor for other signaling lipids. For instance, in macrophages, DOPG can be converted to bis(monoacylglycero)phosphate (BMP), which accumulates in late endosomes. ahajournals.org This accumulation has been shown to induce a redistribution of intracellular cholesterol, affecting pathways such as the Liver-X Receptor/ATP-Binding Cassette Transporter A1/ATP-Binding Cassette Transporter G1 pathway, which is critical for cholesterol efflux. ahajournals.org
Moreover, the presence of DOPG in membranes can influence the activity of G protein-coupled receptors (GPCRs), which constitute the largest family of human membrane proteins responsible for transmitting extracellular signals to the cell interior. frontiersin.org For example, in the case of the β2-adrenergic receptor, the presence of negatively charged lipids like DOPG in the membrane can modulate the binding and conformation of signaling partners like β-arrestin2, thereby steering different intracellular signaling outcomes. frontiersin.org The interplay between acidic lipids and receptor phosphorylation plays a crucial role in the formation of the receptor-arrestin complex, highlighting the nuanced role of the lipid environment in signal transduction. frontiersin.org
Specific Biological Contexts
Contribution to Bacterial Physiology and Adaptation
This compound (DOPG) is a significant phospholipid component of bacterial membranes, particularly in Gram-positive bacteria, and plays a crucial role in their physiology and adaptation to diverse environments. acs.orgmdpi.comresearchgate.net The composition of bacterial membranes, including the proportion of phospholipids like DOPG, is not static but is actively remodeled in response to environmental cues to maintain optimal membrane function. researchgate.net
DOPG is also a precursor for the synthesis of other important membrane lipids. In many bacteria, PG is modified by the addition of amino acids, forming lipoamino acids. nih.govseppic.comgerli.com For example, in Staphylococcus aureus, the enzyme MprF synthesizes lysyl-phosphatidylglycerol (Lysyl-PG) by adding lysine (B10760008) to PG. nih.govfrontiersin.org This modification alters the net charge of the membrane, making it more positive and thus providing a mechanism to adapt to certain environmental stresses. chapman.edunih.gov
Furthermore, cardiolipin (diphosphatidylglycerol), another important bacterial membrane phospholipid, is synthesized from two molecules of phosphatidylglycerol. nih.gov The levels of cardiolipin increase in bacteria during the stationary phase of growth and under stress conditions, suggesting its role in bacterial survival and adaptation. nih.gov The ability of bacteria to modulate the levels of DOPG and its derivatives is therefore a key strategy for adapting to changing environmental conditions and ensuring their survival. chapman.edunih.gov
Role in Microbial Resistance Mechanisms
This compound (DOPG) and its metabolic derivatives play a pivotal role in the mechanisms by which bacteria resist antimicrobial agents, particularly cationic antimicrobial peptides (AMPs) and certain antibiotics. frontiersin.orgmdpi.com
A primary mechanism of resistance involves the modification of the bacterial membrane's surface charge. chapman.edufrontiersin.org Many AMPs are cationic and are attracted to the negatively charged bacterial membrane, which is often rich in anionic phospholipids like DOPG. nih.govmdpi.com Bacteria can counteract this by reducing the net negative charge of their membranes. One well-studied mechanism is the synthesis of lysyl-phosphatidylglycerol (Lysyl-PG) from PG, a reaction catalyzed by the MprF enzyme in bacteria like Staphylococcus aureus. nih.govfrontiersin.org The addition of the positively charged lysine to the PG headgroup neutralizes the negative charge, leading to electrostatic repulsion of cationic AMPs and reduced susceptibility. chapman.edunih.govfrontiersin.org
The physical properties of the membrane, influenced by its lipid composition, also affect antibiotic diffusion. Studies have shown that the presence of DOPG can slow down the passive diffusion of certain antibiotics, like norfloxacin, across the membrane. nih.gov Furthermore, the development of bacteriomimetic liposomes, which mimic the lipid composition of bacterial membranes and often contain DOPG, is being explored as a strategy to improve the efficacy of antibiotics against resistant strains. nih.gov These liposomes can enhance the delivery of encapsulated drugs to bacteria. nih.gov The increasing prevalence of antimicrobial resistance is a major global health concern, and understanding the role of membrane lipids like DOPG in resistance mechanisms is crucial for developing new therapeutic strategies. mdpi.comosu.educdc.gov
Involvement in Anti-inflammatory Processes at a Cellular Level
This compound (DOPG) has been shown to possess significant anti-inflammatory properties at the cellular level, primarily by modulating the activation of the innate immune system. researchgate.netnih.gov
A key mechanism of DOPG's anti-inflammatory action is the inhibition of Toll-like receptor (TLR) signaling. researchgate.netnih.govnih.gov TLRs are pattern recognition receptors that play a crucial role in the innate immune response by recognizing pathogen-associated molecular patterns (PAMPs) from microbes and danger-associated molecular patterns (DAMPs) released from damaged host cells. researchgate.netmdpi.com Activation of TLRs, such as TLR2 and TLR4, triggers a signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines. nih.govmdpi.com
Research has demonstrated that DOPG can inhibit the activation of both TLR2 and TLR4. researchgate.netnih.gov It has been shown to suppress the production of inflammatory mediators like interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in keratinocytes and macrophages stimulated with PAMPs or DAMPs like S100A9 and heat shock protein B4 (HSPB4). researchgate.netnih.govdntb.gov.ua The mechanism of this inhibition is not fully elucidated but may involve direct interaction with components of the TLR signaling complex, such as CD14 and MD-2. mdpi.com
Furthermore, DOPG has been found to inhibit the nuclear translocation of NF-κB, a key transcription factor that regulates the expression of many pro-inflammatory genes, in response to S100A9 stimulation in a macrophage cell line. researchgate.net In a neonatal piglet model of acute respiratory distress syndrome, the administration of DOPG was shown to inhibit the activity of polymorphonuclear leukocytes and the production of IL-6, contributing to reduced pulmonary edema. physiology.org
These findings suggest that DOPG acts as an endogenous regulator of inflammation, and its anti-inflammatory effects could have therapeutic potential for inflammatory conditions. researchgate.netnih.gov
Biophysical Characterization of Dioleoyl Phosphatidylglycerol in Model Membranes
Membrane Formation and Organization
Formation of Lipid Bilayers and Vesicles
As an amphipathic molecule, DOPG readily self-assembles in aqueous solutions to form lipid bilayers, which are the fundamental structures of cell membranes. researchgate.net This assembly process minimizes the unfavorable contact between the hydrophobic acyl chains and water, while allowing the hydrophilic headgroups to remain hydrated. These bilayers can close upon themselves to form vesicles, which are spherical shells enclosing an aqueous core.
DOPG can form stable large unilamellar vesicles (LUVs), which are vesicles with a single bilayer. liposomes.caacs.org The size of these vesicles can be influenced by the lipid concentration. acs.org Common laboratory techniques for producing DOPG-containing vesicles include extrusion, where a suspension of multilamellar vesicles is forced through a membrane with a defined pore size to create more uniform LUVs. acs.orgbiorxiv.org Other methods such as gentle hydration and electroformation are also used to generate giant unilamellar vesicles (GUVs) containing DOPG. biorxiv.orgresearchgate.net
Influence on Membrane Fluidity and Phase Behavior
The physical state of a lipid bilayer, often described in terms of its fluidity and phase, is critical for its biological function. DOPG significantly influences these properties. The two unsaturated oleoyl (B10858665) chains of DOPG introduce kinks into the hydrophobic core of the membrane, preventing tight packing of the lipid tails and thereby increasing membrane fluidity. The gel-to-liquid crystalline phase transition temperature (Tm) of pure DOPG is -18°C, meaning it exists in a fluid state under typical physiological conditions. avantiresearch.com
In multicomponent membranes, DOPG plays a key role in modulating phase separation. Experimental studies on mixtures of saturated and unsaturated lipids have shown that DOPG, as an unsaturated anionic lipid, tends to suppress the formation of distinct lipid domains. This is in contrast to its saturated counterpart, dipalmitoylphosphatidylglycerol (B1197311) (DPPG), which enhances phase separation. When mixed with lipids that have higher transition temperatures, such as dipalmitoylphosphatidylcholine (DPPC), DOPG can lower and broaden the main phase transition of the mixture. nih.gov The interaction of DOPG with peripheral proteins like cytochrome c can also influence the phase diagram of multicomponent membranes, in some cases expanding the region of phase coexistence. mpg.de
Determination of Monolayer Spontaneous Curvature
Every lipid monolayer has an intrinsic or spontaneous curvature, which is the curvature it would adopt in the absence of any external constraints. This property is dictated by the relative sizes of the hydrophilic headgroup and the hydrophobic tail region. Using small-angle X-ray scattering (SAXS) on inverted hexagonal phases (HII), the monolayer spontaneous curvature (J₀) of DOPG has been experimentally determined. brighton.ac.uknih.govrsc.org
In the presence of 150 mM NaCl, DOPG exhibits a slight negative spontaneous curvature. However, this property is highly sensitive to the ionic environment. The addition of divalent cations, such as magnesium (Mg²⁺), which can screen the electrostatic repulsion between the negatively charged headgroups, leads to a dramatic increase in the magnitude of the negative spontaneous curvature. plos.org This effect is due to a reduction in the effective area of the headgroup relative to the tail region, promoting a more cone-like molecular shape.
Table 1: Monolayer Spontaneous Curvature (J₀) of DOPG Under Different Ionic Conditions
| Ionic Condition | Monolayer Spontaneous Curvature (J₀) (nm⁻¹) |
|---|---|
| 150 mM NaCl | -0.0067 ± 0.021 |
| 150 mM NaCl + 20mM MgCl₂ | -0.115 ± 0.037 |
Dynamics of DOPG within Lipid Bilayers
Lateral Diffusion and Mobility
Within the fluid lipid bilayer, individual lipid molecules are not static but are in constant motion. One of the key dynamic processes is lateral diffusion, which describes the movement of lipids within the plane of the monolayer. The rate of this movement is quantified by the lateral diffusion coefficient (D(L)).
The lateral diffusion of DOPG has been measured using techniques such as pulsed field gradient nuclear magnetic resonance (PFG-NMR). nih.govresearchgate.netuni-muenster.de These studies have revealed that the mobility of DOPG is strongly influenced by the presence of cations in the surrounding solution. Unlike zwitterionic lipids such as DOPC, whose lateral diffusion is largely unaffected by salt, the diffusion of anionic DOPG decreases as the concentration of NaCl or CaCl₂ increases. nih.govresearchgate.net This reduction in mobility is attributed to the screening of the negative charges on the DOPG headgroups by the cations. This screening reduces electrostatic repulsion, allowing for closer packing of the lipid molecules and resulting in a decreased "free area" per lipid, which in turn hinders lateral movement. nih.govresearchgate.net This effect is also observed in other anionic lipids like DMPG, although the specific response can vary. researchgate.net
Table 2: Effect of Salt on the Lateral Diffusion Coefficient (D(L)) of DOPG
| Condition | Effect on DOPG D(L) | Proposed Mechanism |
|---|---|---|
| Addition of NaCl or CaCl₂ | Decreases | Charge screening by cations leads to closer lipid packing and reduced free area. nih.govresearchgate.net |
Transbilayer Movement (Flip-Flop)
Transbilayer movement, or "flip-flop," is the process by which a lipid molecule moves from one leaflet of the bilayer to the other. For phospholipids (B1166683), this is a thermodynamically unfavorable and thus very slow process. researchgate.net The high energy barrier is associated with moving the polar, hydrophilic headgroup through the nonpolar, hydrophobic core of the membrane. In pure, protein-free model membranes, the uncatalyzed flip-flop of phospholipids like DOPG can have half-times on the order of hours to days. researchgate.net
However, certain conditions can significantly accelerate this process. For ionizable lipids like phosphatidylglycerol, a transmembrane pH gradient can induce rapid transbilayer movement. liposomes.canih.govliposomes.ca When a pH gradient is established (e.g., acidic outside, neutral inside), the DOPG headgroup on the acidic side can become protonated, neutralizing its charge. This uncharged form of the lipid can then permeate across the hydrophobic core of the bilayer much more readily. liposomes.canih.gov Studies have shown that the half-time for this pH-driven transbilayer movement can be on the order of seconds, a dramatic increase in rate compared to spontaneous flip-flop. liposomes.canih.gov The rate of this transport is modulated by factors that affect membrane packing and fluidity, such as acyl chain saturation and the presence of cholesterol. nih.gov Other factors, such as the binding of certain peptides like nisin to the membrane, have also been shown to induce transmembrane movement of phospholipids in DOPG-containing vesicles. nih.gov
Nanoparticle-Induced Lipid Recruitment Dynamics
The interaction between nanoparticles and lipid membranes containing dioleoyl phosphatidylglycerol (DOPG) instigates a dynamic recruitment process, fundamentally driven by electrostatic forces. rsc.org Coarse-grained molecular dynamics simulations reveal that the adsorption of charged nanoparticles onto heterogeneous bilayers composed of zwitterionic and anionic lipids, such as DOPG, plays a crucial role in recruiting lipids. rsc.org This recruitment is not a simple aggregation but involves a combination of lipid mobility modes: lateral diffusion, out-of-plane protrusions, and transverse flip-flops from one leaflet of the bilayer to the other. rsc.org
The primary driver for this recruitment is the electrostatic attraction between the charged nanoparticles and the anionic headgroups of DOPG lipids. rsc.org This attraction can stimulate localized protrusions of the lipids toward the adsorbed nanoparticles. These protrusions have two significant consequences: they can induce membrane bending to envelop the nanoparticles, a process relevant to endocytosis, and they can create transient defects in the lipid membrane. rsc.org These defects can, in turn, facilitate an enhanced rate of lipid flip-flop, observed to occur on the order of tens of nanoseconds in simulations. rsc.org
Research has also explored how lipid composition, including the presence of DOPG, influences the formation of nanoparticles within liposomes. In one method, liposomes containing a metal precursor and a reducing agent are used as nanoreactors. The lipid composition significantly affects the resulting nanoparticle size. For instance, palladium nanoparticles prepared in liquid-phase DOPG liposomes were smaller (2.6 ± 0.7 nm) compared to those formed in dioleoyl phosphatidylethanolamine (B1630911) (DOPE) or gel-phase dipalmitoyl phosphatidylcholine (DPPC) liposomes. nih.gov This size difference is attributed to the DOPG glycerol (B35011) head group contributing to the reduction of the palladium and the higher permeability of the liquid-phase membrane to the reducing agent. nih.gov
Furthermore, the interaction of pre-formed anionic nanoparticles with vesicles containing DOPG can lead to significant membrane deformation and the formation of pores. plos.org Studies comparing giant unilamellar vesicles (GUVs) made of DOPG/DOPC with those containing PEG-DOPE/DOPC showed that the presence of polymer-grafted lipids greatly influences the deformation of the vesicles when exposed to anionic nanoparticles. plos.org The recruitment of anionic lipids like DOPG can also be influenced by membrane curvature, suggesting a mechanism for lipid sorting on nanoparticle-patterned substrates. acs.org This selective recruitment is a key factor in the biodistribution of lipid nanoparticles (LNPs) used in therapeutics, where LNPs containing phosphatidylglycerol have shown specific delivery to the spleen. frontiersin.org
Electrostatic and Hydration Properties
Anionic Nature and Charge Distribution
The distribution of this charge on the membrane surface is not always uniform. In phase-separating model membranes composed of DOPG and a neutral saturated lipid like dipalmitoyl phosphatidylcholine (DPPC), direct measurements using quantitative surface charge microscopy revealed that the charged, disordered domains formed by DOPG are not pure. rsc.org These domains also incorporate a significant fraction of the uncharged DPPC lipids, with estimates suggesting that at least 30% of the lipids in these charged domains are DPPC. rsc.orgau.dk This finding indicates a limit to charge-based domain formation in lipid membranes. rsc.org
Interactions with Divalent Cations (e.g., Ca²⁺, Mg²⁺)
The anionic headgroup of DOPG serves as a potent interaction site for divalent cations, such as calcium (Ca²⁺) and magnesium (Mg²⁺). These interactions are critical and can induce dramatic structural changes in DOPG-containing model membranes.
Calcium (Ca²⁺): Calcium ions exhibit a very strong affinity for DOPG. plos.org This interaction can trigger significant phase transitions in lipid systems. For example, in mixed DOPG/monoolein (MO) vesicles, the addition of even low concentrations of Ca²⁺ can cause a rapid transformation from a lamellar bilayer (Lα) phase to a non-lamellar inverted hexagonal (H₂) phase. plos.orgresearchgate.net This transition is driven by the strong binding of Ca²⁺ to DOPG, which enhances the negative spontaneous curvature of the monolayers, leading to the collapse of vesicles into tubular structures. plos.orgresearchgate.net Research indicates that a binding ratio of just one Ca²⁺ ion per eight DOPG molecules is sufficient to initiate the formation of the H₂ phase. plos.org The mechanism is thought to involve a two-step process: an initial accumulation of Ca²⁺ at the lipid/water interface, followed by the formation of coordination complexes between the ion and the phosphate (B84403) groups of one or more lipid molecules. plos.org This strong binding also mediates the interaction of other molecules, such as the antibiotic daptomycin (B549167) and DNA, with DOPG-containing membranes. nih.govacs.org
Magnesium (Mg²⁺): Magnesium ions also bind to the negatively charged surface of DOPG membranes, although the resulting structural effects can differ from those induced by calcium. nih.gov Like Ca²⁺, Mg²⁺ binding can affect the thermotropic phase behavior of PG-containing membranes, increasing the energetic cost of the transition from the gel to the liquid-crystalline phase (chain melting). nih.gov Mg²⁺ is also an essential cofactor for certain enzymes that interact with phosphatidylglycerol. For instance, cardiolipin (B10847521) synthase, which utilizes PG as a substrate, requires Mg²⁺ for its activity. umich.edu In studies of the MgtA magnesium transporter, both DOPG and cardiolipin were found to restore the enzyme's ATPase activity, highlighting the specific role of anionic lipids in its function. elifesciences.org While both Ca²⁺ and Mg²⁺ interact strongly with DOPG, they are not always interchangeable and can have distinct effects on membrane-associated processes. umich.eduoup.comsemanticscholar.org
The table below summarizes key findings on the interaction of divalent cations with DOPG membranes.
| Cation | System Studied | Key Findings | Reference(s) |
| Ca²⁺ | DOPG/Monoolein (MO) Vesicles | Induces rapid Lα (bilayer) to H₂ (inverted hexagonal) phase transition. | plos.org |
| DOPG/MO Vesicles | Binding ratio of 1 Ca²⁺ per 8 DOPG molecules is sufficient for H₂ phase formation. | plos.org | |
| DOPG/Glycerol monooleate (GMO) | Mediates the restoration of cubic phases in vesicle solutions. | nih.gov | |
| DOPG/DOPC LUVs | Enhances the binding of the antibiotic daptomycin to the membrane. | acs.org | |
| Mg²⁺ | DOPG Liposomes | Binds to the negatively charged head-group region. | nih.gov |
| PG-containing membranes | Raises the energetic cost of lipid chain melting. | nih.gov | |
| Cardiolipin Synthase | Required as a cofactor for enzyme activity with PG as a substrate. | umich.edu | |
| MgtA Transporter | DOPG restores ATPase activity, indicating a lipid-dependent function. | elifesciences.org |
Hydration Properties of the Polar Head Group
The polar headgroup of DOPG and its associated negative charge significantly influence the structure and dynamics of water at the membrane interface. ccmb.res.in The interface is not a simple boundary but a region of highly structured and dynamic water molecules forming a hydration shell. ccmb.res.in
Studies comparing anionic DOPG membranes with zwitterionic DOPC membranes have shown distinct differences in their hydration shells. The introduction of negatively charged DOPG into a lipid monolayer has been shown to enhance the ordering of interfacial water molecules. nih.gov This is in contrast to positively charged lipids, which tend to disrupt the water structure. nih.gov Molecular dynamics simulations further support this, indicating that water molecules near a phosphatidylglycerol interface are highly polarized and exhibit different ordering compared to those near a phosphatidylcholine interface. nih.gov
The dynamics of this interfacial water are also affected. Terahertz time-domain spectroscopy experiments on hydrated bilayers revealed that the collective hydrogen bond network dynamics of water are sensitive to the lipid headgroup charge. ccmb.res.in While the presence of an interface, in general, slows down water's hydrogen bond rearrangements compared to bulk water, the specific chemical nature of the headgroup fine-tunes this effect. ccmb.res.instanford.edu
Molecular Interactions of Dioleoyl Phosphatidylglycerol with Biomacromolecules
Lipid-Protein Interactions
The negatively charged headgroup of DOPG facilitates electrostatic interactions with positively charged residues on proteins, driving many of the observed associations. These interactions can range from transient binding to the modulation of complex protein functions.
Peripheral membrane proteins associate transiently with the membrane surface, often through a combination of electrostatic and hydrophobic interactions. The presence of anionic lipids like DOPG in a membrane is a key factor in recruiting and anchoring these proteins. tandfonline.com The binding of peripheral proteins to DOPG-containing membranes is influenced by factors such as ionic strength and the lateral distribution of lipids. nih.govnih.gov
Studies on the binding of cytochrome c to DOPG dispersions have shown that the strength of the interaction decreases as ionic strength increases. nih.gov This is indicative of the electrostatic nature of the initial attraction. Furthermore, the distribution of proteins on the membrane surface is not random; the binding of one protein can influence the binding of others, an effect that can be modeled using statistical thermodynamics. nih.govku.dk The binding of positively charged peripheral proteins can induce a redistribution of negatively charged DOPG lipids in the membrane, creating localized domains enriched in the anionic lipid that enhance further protein binding. nih.govku.dk
In bacteria such as Escherichia coli, anionic phospholipids (B1166683), including phosphatidylglycerol (PG), are not uniformly distributed but are concentrated at the cell poles and the division septum. asm.org This localization creates anionic microdomains that are critical for the correct positioning and function of various peripheral membrane proteins that have an affinity for these lipids. asm.org The DolP protein, for instance, requires interaction with anionic phospholipids for its localization to the cell division site, a process essential for its function in maintaining outer membrane integrity. elifesciences.org Research suggests that PG can functionally substitute for other anionic lipids like cardiolipin (B10847521) in maintaining the anionic character of these polar regions, thereby ensuring the proper localization of essential proteins. asm.org
The lipid bilayer is not merely a passive solvent for membrane proteins; its composition and physical properties actively modulate protein structure, stability, and function. mpg.deacs.org Anionic lipids such as DOPG can have a significant impact on both integral and peripheral membrane proteins.
The presence of DOPG in a membrane can influence the insertion and folding of membrane proteins. For instance, negatively charged lipids have been shown to stimulate the translocation of the N-terminus of the Pf3 coat protein across the membrane, even in the absence of charged amino acid residues on the protein itself. nih.gov This effect is attributed to the interaction between the negatively charged lipid headgroups and the partial positive charge of the helix dipole moment. nih.gov The thermodynamic stability of α-helical membrane proteins, such as the leucine (B10760876) transporter (LeuT), is also coupled to the properties of the lipid bilayer, with changes in lipid composition, including the introduction of DOPG, affecting the unfolding free energy. pnas.org
The function of membrane proteins is also subject to modulation by the surrounding lipids. mdpi.com The activity of proteins can be influenced by hydrophobic mismatch, lipid intrinsic curvature, and lateral pressure profiles within the membrane, all of which can be altered by the lipid composition. mpg.depnas.org The loose packing of certain lipid bilayers can facilitate the docking of proteins, and the presence of specific lipids like DOPG is crucial for the function of many bacterial membrane proteins. mdpi.comwiley.com
Cytochrome c: Cytochrome c, a peripheral mitochondrial protein, interacts extensively with anionic phospholipids like DOPG. nih.govmpg.denih.gov This interaction is primarily electrostatic, involving the positively charged surface of the protein and the negatively charged DOPG headgroups. nih.gov Studies using various spectroscopic and calorimetric techniques have revealed several key aspects of this interaction:
Binding Modes: The interaction of cytochrome c with DOPG vesicles can be characterized by at least three different binding modes depending on the lipid-to-protein (L/P) ratio. At high L/P ratios, the protein binds peripherally via electrostatic forces, inducing conformational changes. As the L/P ratio decreases, a portion of the protein may anchor more deeply into the membrane, and at very low L/P ratios, protein-protein interactions on the membrane surface become significant, leading to vesicle aggregation. mpg.deacs.org
Ionic Strength Dependence: The binding affinity and enthalpy of association decrease significantly with increasing ionic strength, with no binding detected above 0.5 M NaCl. nih.gov
Conformational Changes: Upon binding to DOPG, cytochrome c undergoes a conformational change, which reduces its thermal stability. nih.gov The denaturation temperature of the protein is lowered from 83°C in solution to 50°C when bound to DOPG vesicles. nih.gov This conformational shift is thought to be relevant to its electron-transport function. ku.dk
Melittin (B549807): Melittin, the primary toxic component of bee venom, is a small, amphipathic peptide that interacts strongly with lipid membranes. Its interaction with negatively charged membranes containing DOPG leads to significant structural alterations:
Pore Formation: Melittin is known to form pores in membranes, leading to cell lysis. nih.govpnas.org In membranes containing DOPG, the strong electrostatic attraction between the positively charged peptide and the anionic lipid headgroups is a key driver of this interaction. nih.gov
Structural Changes: Melittin induces structural changes in DOPG-containing model membranes. nih.gov Unlike its effect on zwitterionic phospholipids, melittin promotes the formation of non-lamellar, inverted phases in negatively charged lipids like DOPG. nih.gov At high concentrations, melittin can act like a detergent, solubilizing the membrane. mdpi.com The process of pore formation is complex and may involve a "wedge effect," where the partial insertion of melittin distorts the lipid packing. pnas.org
Binding and Insertion: The interaction with anionic DOPG is much stronger than with zwitterionic lipids. Some models suggest that at lower concentrations, melittin accumulates at the surface of DOPG membranes, leading to membrane thinning and damage without full insertion. nih.gov
Table 1: Summary of DOPG Interactions with Cytochrome c and Melittin
| Interacting Protein | Key Interaction Features | Observed Effects on Protein/Membrane | References |
|---|---|---|---|
| Cytochrome c | Primarily electrostatic; dependent on ionic strength and lipid/protein ratio. | Induces protein conformational changes; reduces protein thermal stability; can lead to vesicle aggregation. | nih.govmpg.deacs.orgnih.gov |
| Melittin | Strong electrostatic and hydrophobic interactions; concentration-dependent. | Induces non-lamellar phases in the lipid membrane; forms pores, leading to membrane leakage and lysis; can solubilize the membrane at high concentrations. | nih.govpnas.orgnih.govmdpi.com |
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system. DOPG has been identified as a significant modulator of TLR signaling, generally exhibiting an inhibitory effect on their activation. arvojournals.orgarvojournals.orgresearchgate.netresearchgate.net
Research has shown that DOPG can inhibit the activation of TLR2 and TLR4. researchgate.netfrontiersin.org This inhibition occurs in response to both pathogen-associated molecular patterns (PAMPs), such as microbial components, and damage-associated molecular patterns (DAMPs), which are endogenous molecules released from stressed or damaged cells. researchgate.netresearchgate.netfrontiersin.org
A specific example is the inhibition of TLR2 activation induced by heat shock protein B4 (HSPB4), a DAMP released after tissue injury. arvojournals.orgarvojournals.org Studies using macrophage and reporter cell lines demonstrated that DOPG significantly reduces the production of inflammatory mediators (e.g., IL-1α, IL-1β, IL-6, and TNFα) stimulated by HSPB4. arvojournals.org This effect was observed at DOPG concentrations as low as 10 µg/mL. arvojournals.org The proposed mechanism involves DOPG interfering with the ability of accessory proteins like CD14, which are required for TLR activation, to present the activating ligand to the receptor. arvojournals.orgresearchgate.net
Table 2: Effect of DOPG on HSPB4-Induced TLR2 Activation
| Treatment Condition | Effect on TLR2 Activation | Key Finding | References |
|---|---|---|---|
| HSPB4 (1-5 µg/mL) | Dose-dependent activation | HSPB4 is a potent activator of TLR2. | arvojournals.orgarvojournals.org |
| HSPB4 + DOPG (10-100 µg/mL) | Significant reduction in activation | DOPG inhibits the inflammatory response triggered by HSPB4. | arvojournals.orgarvojournals.orgresearchgate.net |
Aquaporin-3 (AQP3) is a membrane channel protein that transports water, glycerol (B35011), and other small solutes. nih.govmdpi.com Phospholipase D2 (PLD2) is an enzyme that catalyzes the hydrolysis of phospholipids. nih.gov A growing body of evidence indicates a direct physical and functional association between AQP3 and PLD2 in various cell types, including corneal and skin epithelial cells. frontiersin.orgnih.govmdpi.comresearchgate.net
This association forms a signaling pathway where glycerol transported into the cell by AQP3 is directly utilized by the associated PLD2 to synthesize phosphatidylglycerol (PG) through a process called transphosphatidylation. mdpi.comresearchgate.net DOPG is a specific species of PG produced through this pathway. nih.govmedchemexpress.comclinisciences.com Co-immunoprecipitation experiments have confirmed that AQP3 and PLD2 physically interact, and immunofluorescence has shown their co-localization in cells. arvojournals.orgnih.gov
The AQP3/PLD2/DOPG signaling axis is implicated in important physiological processes, particularly wound healing. nih.govmdpi.com Studies have shown that topically applied DOPG can accelerate corneal epithelial wound healing, even in mice lacking AQP3 that exhibit impaired healing. nih.govmdpi.com This suggests that the product of this enzymatic pathway, DOPG, is a critical signaling lipid that can promote cell migration and proliferation necessary for tissue repair. mdpi.com
Lipid-Peptide Interactions
The interaction of various peptides with DOPG-containing membranes is a critical area of research, particularly for understanding the mechanisms of antimicrobial peptides (AMPs) and cell-penetrating peptides. nih.govacs.org The negative charge of DOPG is often a primary determinant for the initial binding of cationic peptides. acs.orgox.ac.uk
Studies with a positively charged amphipathic vector peptide showed that it interacts strongly with DOPG monolayers, causing a greater expansion in the mean molecular area compared to zwitterionic or other anionic lipids. nih.gov This strong interaction is due to both electrostatic attraction and subsequent hydrophobic interactions. Atomic force microscopy revealed that the peptide induces the formation of specific structures, such as filaments, in the DOPG monolayer. nih.gov
The interaction of the antimicrobial peptide NK-2 with model membranes also highlights the importance of DOPG. Isothermal titration calorimetry and ζ-potential measurements showed a strong binding affinity of NK-2 for negatively charged DOPG vesicles, driven by electrostatic attraction. acs.org In contrast, the interaction with neutral vesicles was very weak. acs.org
The interaction is not solely one-way; the lipid environment also affects the peptide's structure. For example, the peptide retro-inverso-melittin, when part of the lipidated construct riDOM, displays a high affinity for lipid membranes but maintains a large fraction of β-structure, unlike the α-helical conformation often adopted by melittin. capes.gov.br These interactions can lead to transient pore formation and membrane leakiness, which are often the basis for the biological activity of lytic peptides. capes.gov.brnih.gov
Interaction with Antimicrobial Peptides and Domain Formation
Dioleoyl phosphatidylglycerol (DOPG), an anionic phospholipid, plays a crucial role in the interactions between bacterial membranes and cationic antimicrobial peptides (AMPs). These interactions often lead to the formation of lipid domains, which are localized regions of distinct lipid composition within the membrane.
Molecular dynamics simulations of mixed bilayers composed of dioleoyl-phosphatidylethanolamine (DOPE) and DOPG (in a 70/30% ratio) have shown that in the absence of AMPs, DOPG forms only small, transient clusters. uzh.chmpi-cbg.de However, upon the binding of cationic AMPs, these DOPG clusters increase in size and stability. uzh.ch This peptide-induced growth of anionic lipid domains is a key step in the mechanism of action for many AMPs. The preferential binding of AMPs to DOPG-rich areas leads to a local increase in peptide concentration, which can facilitate the formation of pores and subsequent membrane disruption. mpi-cbg.de
The formation of these domains is driven by the electrostatic attraction between the positively charged AMPs and the negatively charged headgroups of DOPG. This interaction neutralizes the charge of the PG lipids, which in turn promotes the oligomerization of the peptides on the membrane surface. mpi-cbg.de The sequestration of DOPG into these domains can have broader effects on the bacterial membrane, altering its structural and dynamic properties. mpi-cbg.de This reorganization of lipids can disrupt the function of membrane proteins and other cellular processes, contributing to the antimicrobial effect even before pore formation occurs. uzh.ch
Research has also explored the interactions of various AMPs, such as cecropin (B1577577) A and mastoparan (B549812) X, with lipid vesicles containing 1-palmitoyl-2-oleoyl-phosphatidylglycerol (POPG), a related phosphatidylglycerol. nih.gov The presence of aminoacylated phospholipids, which modify the charge of the membrane, can lead to electrostatic repulsion of cationic AMPs and stabilize the lipid bilayer against peptide-induced disruptions. nih.gov
| Antimicrobial Peptide (AMP) | Model Membrane Composition | Observed Effect on DOPG/PG | Reference |
|---|---|---|---|
| Latarcin (Ltc1) | dioleoyl-PE / dioleoyl-PG (70/30%) | Induces the growth of larger and more stable PG domains. | uzh.ch |
| General Cationic AMPs | phosphatidylethanolamine (B1630911) (PE) / phosphatidylglycerol (PG) (7/3) | Increases the size of PG clusters upon binding. | mpi-cbg.de |
| Cecropin A, Mastoparan X | 1-palmitoyl-2-oleoyl-phosphatidylcholine (POPC) / 1-palmitoyl-2-oleoyl-phosphatidylglycerol (POPG) | Aminoacylated phospholipids in the membrane lead to electrostatic repulsion of these cationic AMPs. | nih.gov |
Effects on Membrane Stability and Permeability
The presence and concentration of this compound can significantly influence the stability and permeability of lipid membranes. Membranes with a higher proportion of charged lipids like DOPG are more susceptible to destabilization upon poration. biorxiv.org
Studies on giant unilamellar vesicles (GUVs) composed of mixtures of dioleoyl phosphatidylcholine (DOPC) and DOPG have shown that a higher degree of lipid unsaturation, as found in dioleoyl lipids, can lead to lower membrane stability. biorxiv.org Vesicles with 20 mol% or more of DOPG were observed to burst upon poration, indicating a decrease in membrane stability. biorxiv.org This is attributed to the fact that charged lipid headgroups, due to electrostatic repulsion and hydration, have a larger effective area, which can lead to a decrease in the energy required to form a pore edge (edge tension). biorxiv.org
The stability of DOPG-containing membranes is also influenced by the surrounding ionic environment. The presence of divalent cations like calcium (Ca²⁺) can stabilize these membranes by interacting with the negatively charged phosphate (B84403) groups of DOPG. biorxiv.org Conversely, the removal of such cations can increase the likelihood of vesicle collapse. biorxiv.org
The permeability of membranes is also affected by the presence of DOPG. For instance, the antiviral saponin (B1150181) glycyrrhizin (B1671929) has been shown to be incorporated into DOPG bilayers, leading to a slight thinning of the membrane. mdpi.com This incorporation can increase the permeability of the cell membrane, potentially enhancing the effect of other drugs. mdpi.com Furthermore, the hydrolysis of phospholipids, which can be influenced by factors like acyl chain length and unsaturation, can produce lysolipids and fatty acids that alter membrane curvature and increase permeability. acs.org
| Factor | Effect on DOPG Membranes | Underlying Mechanism | Reference |
|---|---|---|---|
| High DOPG Concentration (≥20 mol%) | Decreased stability, prone to bursting upon poration. | Increased electrostatic repulsion between headgroups, leading to lower pore edge tension. | biorxiv.org |
| Lipid Unsaturation | Lower membrane stability. | Higher degree of unsaturation contributes to membrane destabilization. | biorxiv.org |
| Calcium Ions (Ca²⁺) | Increased membrane stability. | Binding to negatively charged DOPG headgroups, stabilizing the membrane structure. | biorxiv.org |
| Glycyrrhizin Incorporation | Increased permeability, slight membrane thinning. | Incorporation into the hydrophobic core of the bilayer can induce pore formation. | mdpi.com |
Interactions with Other Lipids and Small Molecules
Heterogeneous Phospholipid Bilayers and Lipid Mixing
In heterogeneous phospholipid bilayers, this compound exhibits specific mixing behaviors that are crucial for membrane function. In mixtures with zwitterionic phospholipids like dioleoyl phosphatidylethanolamine (DOPE), DOPG and DOPE are considered to be molecularly miscible. researchgate.net This miscibility allows for the formation of a stable, mixed bilayer.
The interaction between DOPG and other lipids can also influence the formation of lipid domains. In ternary mixtures containing saturated and unsaturated lipids, the charged headgroup of phosphatidylglycerol can play a dominant role in phase separation. arxiv.org For example, in mixtures of dipalmitoylphosphatidylcholine (DPPC), dipalmitoylphosphatidylglycerol (B1197311) (DPPG), and cholesterol, DPPG tends to repel DPPC and cholesterol, influencing the localization of cholesterol and promoting the formation of distinct lipid phases. arxiv.org
Influence of Other Membrane Components (e.g., Cholesterol)
Cholesterol is a key component of many biological membranes and its interaction with this compound can significantly modulate membrane properties. In vesicles composed of oppositely charged phospholipids, including DOPG, the presence of cholesterol has been shown to stabilize a hemifused state, inhibiting full membrane fusion. nih.gov At high concentrations (33-50 mole%), cholesterol promoted hemifusion in over 80% of observed events, whereas at low concentrations (≤10 mole%), full fusion was more common. nih.gov This stabilizing effect is attributed to cholesterol's ability to favor the formation of the hemifused intermediate and reduce membrane tension. nih.gov
The interaction between cholesterol and phospholipids is complex and depends on the specific lipid composition. Cholesterol's rigid, planar ring structure and its hydroxyl group allow it to orient itself within the phospholipid bilayer and form hydrogen bonds with other lipids. orientjchem.orgresearchgate.net In ternary mixtures of DPPC, DOPC, and cholesterol, the system can separate into liquid-ordered (Lo) and liquid-disordered (Ld) phases, with cholesterol showing a preference for the Lo phase, which is rich in saturated lipids. acs.org The flip-flop rate of cholesterol, or its movement between the two leaflets of the bilayer, is also influenced by the surrounding lipid environment, being faster in bilayers with more unsaturated lipids. acs.org
The presence of charged lipids like phosphatidylglycerol can also affect the distribution of cholesterol within the membrane. arxiv.org In some ternary mixtures, DPPG has been observed to repel cholesterol, indicating that headgroup interactions play a significant role in the lateral organization of the membrane. arxiv.org
Interactions with Flavonoids and Other Bioactive Compounds
This compound-containing membranes can interact with a variety of bioactive compounds, including flavonoids. These interactions can alter the physical properties of the membrane and are often linked to the biological activities of the compounds.
Flavonoids, a class of plant-derived polyphenolic compounds, are known to interact with lipid bilayers. nih.gov The nature of this interaction depends on the structure of the flavonoid. For example, quercetin (B1663063) and rutin (B1680289) have been shown to incorporate into dioleoyl-phosphatidylcholine (DOPC) bilayers, causing an increase in membrane undulations and a slight thinning of the bilayer. researchgate.net Quercetin, being more hydrophobic, has a stronger effect than the more hydrophilic rutin. researchgate.net The orientation of these flavonoids within the membrane also differs, with quercetin adopting a more tilted orientation compared to the flavonoid moiety of rutin. researchgate.net
The interaction of flavonoids with membranes can modulate membrane fluidity and order, which in turn can influence the function of membrane-associated proteins. nih.gov The ability of flavonoids to alter membrane properties has been correlated with their antioxidant, antitumor, and anti-inflammatory effects. nih.gov
Biosynthesis, Metabolism, and Enzymatic Pathways of Phosphatidylglycerols
De Novo Biosynthesis Pathways
The primary route for the synthesis of phosphatidylglycerol is the de novo pathway, which originates from precursors within the cell. This process is highly conserved across both prokaryotic and eukaryotic organisms.
The de novo biosynthesis of phosphatidylglycerol predominantly occurs via the CDP-diacylglycerol pathway. portlandpress.comwikipedia.org This pathway begins with phosphatidic acid (PA), a central intermediate in lipid synthesis. nih.gov In a reaction catalyzed by CDP-diacylglycerol synthase (CDS), PA reacts with cytidine (B196190) triphosphate (CTP) to form cytidine diphosphate-diacylglycerol (CDP-DAG), a high-energy intermediate. plos.orgwiley.comnih.gov This activation step is a critical juncture, directing PA away from triacylglycerol synthesis and towards the production of anionic phospholipids (B1166683) like phosphatidylinositol and phosphatidylglycerol. plos.orgfrontiersin.org
The synthesis of CDP-DAG primarily takes place at the endoplasmic reticulum (ER) in mammalian cells, with some activity also detected in mitochondrial membranes. wiley.comnih.gov In bacteria, this process is also a key step in the formation of all major phospholipids. nih.gov
Once CDP-DAG is formed, the pathway proceeds with the synthesis of phosphatidylglycerol phosphate (B84403) (PGP). wikipedia.org This reaction is catalyzed by PGP synthase (PgsA), which facilitates the condensation of CDP-DAG with sn-glycerol-3-phosphate (G3P). wikipedia.orgpnas.org During this step, the cytidine monophosphate (CMP) group is displaced, resulting in the formation of PGP. wikipedia.org
The final step in the de novo synthesis of PG is the dephosphorylation of PGP. wikipedia.org This hydrolysis reaction is carried out by a PGP phosphatase (PgpP), yielding the final product, phosphatidylglycerol. wikipedia.orgpnas.org In mammalian cells, PGP synthesis occurs in both the ER and mitochondria, followed by dephosphorylation to PG. wiley.com In bacteria like E. coli, three functionally redundant phosphatases (PgpA, PgpB, and PgpC) can perform this final step. nih.govpnas.org
Several key enzymes are indispensable for the de novo synthesis of phosphatidylglycerol.
CDP-Diacylglycerol Synthase (CDS): This enzyme catalyzes the rate-limiting step in the synthesis of CDP-DAG from phosphatidic acid and CTP. nih.gov In mammals, two isoforms, CDS1 and CDS2, are localized to the ER and are crucial for providing the CDP-DAG precursor for both phosphatidylinositol and phosphatidylglycerol synthesis. nih.govfrontiersin.org
Phosphatidylglycerol Phosphate (PGP) Synthase (PgsA): This integral membrane enzyme catalyzes the first committed step in PG synthesis, the formation of PGP from CDP-DAG and glycerol-3-phosphate. pnas.orgresearchgate.net PgsA is found in the membranes of both prokaryotic and eukaryotic cells. researchgate.net Structural studies of Staphylococcus aureus PgsA reveal a unique trifurcated amphipathic cavity where catalysis occurs at the interface between the membrane and the cytosol. researchgate.net This cavity accommodates the lipid substrate (CDP-DAG) and the product (PGP), with a lateral portal allowing for their entry and release from the membrane. researchgate.net
PGP Phosphatase (PgpP): This enzyme is responsible for the final step of PG synthesis, the dephosphorylation of PGP to PG. wikipedia.orgpnas.org In Gram-positive bacteria like Bacillus subtilis, a specific and essential phosphatase, PgpP, has been identified for this role. pnas.org In E. coli, this function is carried out by three different phosphatases (PgpA, PgpB, and PgpC), highlighting some diversity in the enzymatic machinery across different bacterial species. nih.govpnas.org
The following table summarizes the key enzymes involved in the de novo biosynthesis of phosphatidylglycerol.
Table 1: Key Enzymes in De Novo Phosphatidylglycerol Biosynthesis| Enzyme | Abbreviation | Function | Location (in Eukaryotes) |
|---|---|---|---|
| CDP-Diacylglycerol Synthase | CDS | Catalyzes the formation of CDP-diacylglycerol from phosphatidic acid and CTP. nih.gov | Endoplasmic Reticulum, Mitochondria wiley.comnih.gov |
| Phosphatidylglycerol Phosphate Synthase | PgsA | Catalyzes the synthesis of phosphatidylglycerol phosphate from CDP-diacylglycerol and glycerol-3-phosphate. pnas.orgresearchgate.net | Endoplasmic Reticulum, Mitochondria wiley.com |
| Phosphatidylglycerol Phosphate Phosphatase | PgpP | Catalyzes the dephosphorylation of phosphatidylglycerol phosphate to form phosphatidylglycerol. wikipedia.orgpnas.org | Endoplasmic Reticulum, Mitochondria wiley.com |
Remodeling and Modification Pathways
Following its initial synthesis, phosphatidylglycerol can undergo further modifications. These remodeling pathways are crucial for generating the diverse molecular species of PG required for various cellular functions and for adapting membrane composition to environmental changes. metwarebio.comwiley.com
Transesterification processes, also known as acyl chain remodeling, play a significant role in determining the final fatty acid composition of phosphatidylglycerol. wiley.comosti.gov This remodeling can occur after the initial synthesis of the PG molecule. The process involves the exchange of one or both fatty acids attached to the glycerol (B35011) backbone, often creating a lysophospholipid intermediate. wiley.comosti.gov For instance, in what is known as the Lands cycle in animal systems, phospholipases can remove a fatty acid, and the resulting lysophospholipid can then be reacylated by a lysophospholipid acyltransferase to incorporate a different fatty acid. wiley.comosti.gov
The saturation level of the acyl chains in phosphatidylglycerol is particularly important, for example, in the context of temperature adaptation in plants. oup.com Organisms often increase the degree of unsaturation in their membrane lipids at lower temperatures to maintain membrane fluidity. wiley.comosti.gov The specific positioning of saturated and unsaturated fatty acids on the glycerol backbone, such as in dioleoyl phosphatidylglycerol where both acyl chains are oleic acid, is achieved through these highly specific enzymatic processes. uu.nl
An alternative pathway for the synthesis of phosphatidylglycerol involves the enzymatic conversion of phosphatidylcholine (PC), a major phospholipid in many membranes. This reaction is catalyzed by phospholipase D (PLD). wikipedia.orggoogle.comresearchgate.net
PLD can catalyze a transphosphatidylation reaction. researchgate.netmdpi.com In the presence of a primary alcohol, such as glycerol, PLD transfers the phosphatidic acid moiety from phosphatidylcholine to the alcohol. google.comresearchgate.net This process displaces the choline (B1196258) headgroup from PC and attaches the glycerol headgroup, thereby forming phosphatidylglycerol. wikipedia.orggoogle.comresearchgate.net This pathway is a notable method for producing PG, especially for specific applications, and can be performed using PLD from various sources, including cabbage and Streptomyces species. researchgate.netwipo.int The efficiency of this conversion can be influenced by factors such as the concentration of glycerol and the specific PLD enzyme used. researchgate.net In some bacteria, a similar transphosphatidylation reaction catalyzed by cardiolipin (B10847521) synthase (ClsB) can convert phosphatidylethanolamine (B1630911) and glycerol into PG. nih.gov
In many bacteria, phosphatidylglycerol can be further modified by the addition of amino acids to its headgroup. mdpi.comnih.gov A prominent example is the synthesis of lysyl-phosphatidylglycerol (Lysyl-PG), which plays a crucial role in bacterial resistance to cationic antimicrobial peptides (CAMPs). mdpi.comoup.comnih.gov
The biosynthesis of Lysyl-PG is catalyzed by the enzyme MprF (Multiple Peptide Resistance Factor). mdpi.comoup.comoup.com MprF is a bifunctional protein that both synthesizes Lysyl-PG and then translocates it to the outer leaflet of the bacterial membrane. mdpi.comnih.govresearchgate.net The synthesis reaction involves the transfer of a lysine (B10760008) residue from a charged lysyl-tRNA molecule directly to the glycerol headgroup of phosphatidylglycerol. oup.comoup.com This modification introduces a positive charge to the otherwise anionic PG molecule, which helps to repel positively charged CAMPs from the bacterial surface. oup.comoup.comnih.gov The expression of the mprF gene is sufficient to confer Lysyl-PG production. oup.comoup.com
Some bacteria can also synthesize other aminoacyl-PGs, such as alanyl-phosphatidylglycerol (Ala-PG), using similar MprF-like enzymes, demonstrating a versatile strategy for membrane modification. nih.govnih.govpnas.org
The following table details the pathways for the modification of phosphatidylglycerol.
Table 2: Phosphatidylglycerol Modification Pathways| Pathway | Key Enzyme(s) | Substrates | Product | Significance |
|---|---|---|---|---|
| Acyl Chain Remodeling | Phospholipases, Acyltransferases | Phosphatidylglycerol, Fatty Acyl-CoAs | Phosphatidylglycerol with altered acyl chains | Adjusts membrane fluidity and function wiley.comosti.gov |
| Headgroup Exchange | Phospholipase D (PLD) | Phosphatidylcholine, Glycerol | Phosphatidylglycerol, Choline | Alternative PG synthesis route wikipedia.orgresearchgate.net |
| Lysinylation | MprF (Lysyl-PG Synthase) | Phosphatidylglycerol, Lysyl-tRNA | Lysyl-phosphatidylglycerol | Bacterial resistance to antimicrobial peptides oup.comoup.com |
Regulatory Mechanisms in Lipid Homeostasis
Cross-talk with Other Lipid Biosynthetic Pathways
The synthesis of various phospholipid classes is an interconnected and highly regulated process to maintain cellular lipid balance. nih.gov The regulation of phosphatidate phosphatase, an enzyme that produces diacylglycerol (DAG), a precursor for several phospholipids, is influenced by downstream products like CDP-diacylglycerol and cardiolipin, which up-regulate its activity. wikipedia.org This indicates a feedback mechanism where the accumulation of products from one branch of lipid synthesis can influence the flow of precursors into another.
In yeast, for instance, the synthesis of phosphatidylglycerol is linked to the metabolism of other major phospholipids like phosphatidylcholine (PtdCho) and phosphatidylinositol (PI). umich.edu The enzyme PGP synthase, which catalyzes the first committed step in cardiolipin biosynthesis, is subject to cross-pathway control. umich.edu This suggests a coordinated regulation of these pathways to ensure a harmonized production of different lipid species according to cellular needs.
The synthesis of major cell envelope components in bacteria, such as phospholipids, lipopolysaccharides (LPS), and peptidoglycan (PG), is also interconnected, with shared precursors. pnas.org For example, UDP-GlcNAc is a common precursor for both PG and LPS synthesis, and the flux towards either pathway is determined by the activity of specific enzymes. pnas.org Similarly, β-hydroxymyristoyl-ACP is a shared precursor between LPS and phospholipid synthesis. pnas.org This metabolic branching necessitates a coordinated regulation to ensure the balanced production of these essential cellular components.
Mitochondrial lipid homeostasis is also a focal point of cross-talk. In Candida albicans, alterations in mitochondrial-specific lipids like phosphatidylglycerol have been linked to changes in plasma membrane composition and cell wall integrity, suggesting a communication network between these organelles. plos.org Studies in yeast have shown that the absence of the phospholipase Isc1, which affects mitochondrial function, can be rescued by the deletion of Pgc1, a PG-specific phospholipase. biorxiv.org This functional interconnection between two different phospholipases underscores the intricate regulatory mechanisms that maintain lipid balance across different cellular compartments. biorxiv.org
The physical interaction between organelles through membrane contact sites is emerging as a crucial mechanism for lipid homeostasis. In budding yeast, the Pex30 protein, located at the endoplasmic reticulum (ER), is vital for maintaining ER membrane contact sites with both peroxisomes and vacuoles. rupress.org Deletion of PEX30 leads to defects in these contact sites and altered phosphatidic acid (PA) metabolism, highlighting the role of inter-organellar communication in regulating lipid balance. rupress.org
| Interacting Pathways | Key Molecules/Enzymes | Organism/System | Significance |
| Phospholipid Synthesis | Phosphatidate phosphatase, CDP-diacylglycerol, Cardiolipin | General | Feedback regulation of precursor flow. wikipedia.org |
| Phospholipid Synthesis | PGP synthase, Phosphatidylcholine, Phosphatidylinositol | Yeast | Coordinated regulation of major phospholipid classes. umich.edu |
| De Novo and Remodeling Pathways | CCT, Phosphatidylcholine | General | Dynamic balance between synthesis and degradation. nih.gov |
| Bacterial Cell Envelope Synthesis | UDP-GlcNAc, β-hydroxymyristoyl-ACP | Bacteria | Coordinated production of phospholipids, LPS, and peptidoglycan. pnas.org |
| Mitochondrial and Cellular Lipid Homeostasis | Phosphatidylglycerol, Isc1, Pgc1 | Yeast, C. albicans | Inter-organellar communication and functional rescue. plos.orgbiorxiv.org |
| Inter-organellar Communication | Pex30, Phosphatidic Acid | Budding Yeast | Role of membrane contact sites in lipid regulation. rupress.org |
Regulation of Enzyme Activity by DOPG
This compound (DOPG), as a specific molecular species of phosphatidylglycerol, can directly influence the activity of various enzymes, thereby playing a direct role in cellular regulation. This modulation of enzyme function is a key aspect of its physiological effects.
Anionic phospholipids, including phosphatidylglycerol, have been shown to activate certain enzymes involved in lipid biosynthesis. For instance, they can activate phosphatidylserine (B164497) synthase (PssA) and CTP:phosphocholine cytidylyltransferase (CCT), suggesting a role for membrane charge balance in regulating phospholipid homeostasis. royalsocietypublishing.org
In the context of photosynthetic organisms, the activity of monogalactosyldiacylglycerol (B12364196) (MGDG) synthase, a key enzyme in the synthesis of the major lipid component of thylakoid membranes, is enhanced in the presence of DOPG. researchgate.net This suggests a regulatory role for DOPG in maintaining the lipid composition of photosynthetic membranes.
Furthermore, studies on phospholipases have revealed direct regulatory interactions with phosphatidylglycerol. In yeast, the PG-specific phospholipase Pgc1 hydrolyzes PG to diacylglycerol (DAG) and glycerol-3-phosphate. biorxiv.org The substrate of Pgc1, PG itself, has been shown to inhibit the in vitro activity of another phospholipase, Isc1, as well as phosphatidylserine decarboxylase (Psd1), an important enzyme in phosphatidylethanolamine (PE) biosynthesis. biorxiv.org This indicates a complex interplay where the levels of PG can directly modulate the activity of enzymes involved in the metabolism of other lipids.
Conversely, the product of PG hydrolysis by Pgc1, which is diacylglycerol, can act as a feedback inhibitor of PG synthesis. biorxiv.org DAG competes with the substrate of phosphatidylglycerol phosphate (PGP) synthase (Pgs1), thereby inhibiting the overproduction of PG. biorxiv.org This feedback loop, where the product of a catabolic enzyme regulates the activity of a biosynthetic enzyme, is a crucial mechanism for maintaining PG homeostasis.
The activity of enzymes involved in the synthesis of PG itself can also be influenced by the acyl chain composition of their substrates. For example, the chloroplastic/mitochondrial CDP-diacylglycerol--glycerol-3-phosphate 3-phosphatidyltransferase 1 (PGPS1) from Arabidopsis thaliana exhibits higher activity with CDP-dipalmitoylglycerol compared to CDP-dioleoylglycerol. uniprot.org This substrate specificity can influence the molecular species of PG produced.
Beyond lipid metabolism, DOPG has been shown to have regulatory effects on inflammatory pathways. It can inhibit the activation of Toll-like receptors (TLRs), such as TLR2 and TLR4, which are involved in innate immune responses. medchemexpress.comnih.gov Specifically, DOPG has been found to inhibit the inflammatory mediator production by macrophages in response to heat shock protein B4 (HSPB4) activation of TLR2. medchemexpress.com This anti-inflammatory action of DOPG highlights its role as a signaling molecule that can modulate enzymatic cascades involved in immune signaling.
| Enzyme | Effect of DOPG/PG | System/Organism | Significance |
| Phosphatidylserine synthase (PssA) | Activation | General | Regulation of phospholipid synthesis by membrane charge. royalsocietypublishing.org |
| CTP:phosphocholine cytidylyltransferase (CCT) | Activation | General | Regulation of phospholipid synthesis by membrane charge. royalsocietypublishing.org |
| Monogalactosyldiacylglycerol (MGDG) synthase | Enhanced activity | Photosynthetic organisms | Regulation of thylakoid membrane lipid composition. researchgate.net |
| Isc1 (phospholipase) | Inhibition | Yeast | Cross-regulation between different phospholipase pathways. biorxiv.org |
| Phosphatidylserine decarboxylase (Psd1) | Inhibition | Yeast | Modulation of phosphatidylethanolamine biosynthesis. biorxiv.org |
| Phosphatidylglycerol phosphate (PGP) synthase (Pgs1) | Indirect inhibition by DAG (product of PG hydrolysis) | Yeast | Feedback inhibition of PG synthesis. biorxiv.org |
| Toll-like receptors (TLR2, TLR4) | Inhibition of activation | Human cells | Anti-inflammatory signaling. medchemexpress.comnih.gov |
Advanced Research Methodologies and Model Systems for Studying Dioleoyl Phosphatidylglycerol
Spectroscopic and Scattering Techniques
Spectroscopic and scattering methods are pivotal in elucidating the structural and dynamic characteristics of DOPG membranes. They offer non-invasive ways to probe the architecture of lipid assemblies in various environments.
Small Angle X-ray Scattering (SAXS) for Structural Analysis
Small-Angle X-ray Scattering (SAXS) is a powerful technique for characterizing the nanostructure of DOPG-containing lipid assemblies. It provides information on the shape, size, and electron density distribution of particles in solution, making it ideal for studying lipid vesicles and liquid crystalline phases.
Time-resolved synchrotron SAXS has been instrumental in monitoring dynamic structural transitions in DOPG-containing systems. For instance, in mixtures of DOPG and monoolein (MO), the addition of calcium ions (Ca²⁺) triggers a rapid transformation from a lamellar bilayer phase (Lα) to an inverted hexagonal phase (H₂). plos.orgnih.gov This transition, which can occur within milliseconds, is driven by the strong binding of Ca²⁺ to the negatively charged DOPG headgroups, which enhances the negative spontaneous curvature of the lipid monolayers. plos.orgnih.gov
SAXS studies have revealed that even low concentrations of Ca²⁺ (e.g., a binding ratio of 1 Ca²⁺ per 8 DOPG molecules) are sufficient to induce the formation of the H₂ phase. plos.orgnih.gov At ambient temperatures, a short-lived intermediate phase, possibly a cubic Pn3m phase, has been observed coexisting with the H₂ phase during this transition. plos.orgnih.gov
Furthermore, SAXS is used to characterize the phase behavior of complex lipid mixtures containing DOPG. In combination with other lipids like monopalmitolein (MP), DOPG can form highly swollen, thermodynamically stable bicontinuous cubic phases of various symmetries (Ia3d, Pn3m, and Im3m). nih.gov The lattice parameters and water channel sizes of these phases, which can be significantly larger than those in simple monoacylglycerol-water systems, are precisely determined using SAXS. nih.gov The technique is also essential for monitoring structural changes in response to environmental triggers like pH or ionic strength. eie.gr
Table 1: Structural Parameters of DOPG/Monoolein Vesicles Determined by SAXS
| Parameter | Value | Reference |
|---|---|---|
| Phase (in absence of Ca²⁺) | Lamellar (Lα) | plos.org |
| Bilayer d-spacing | ~140 Å | plos.org |
| Phase (with Ca²⁺) | Inverted Hexagonal (H₂) | plos.orgnih.gov |
| Intermediate Phase (at 20°C) | Possible Cubic Pn3m | plos.org |
Small Angle Neutron Scattering (SANS) for Bilayer Structure
Small-Angle Neutron Scattering (SANS) is a complementary technique to SAXS that is particularly powerful for studying the structure of lipid bilayers. nih.gov The key advantage of SANS lies in its ability to differentiate between hydrogen and its isotope, deuterium. nih.govresearchgate.net This allows for "contrast variation" experiments where specific components of a lipid membrane system (e.g., lipid tails, headgroups, or the solvent) can be selectively deuterated, making them more or less "visible" to neutrons. aip.orgaip.org
This isotopic labeling strategy enables SANS to reveal details of membrane structure that are inaccessible to other techniques. nih.gov It has been used to determine the thickness of DOPG-containing membranes and their hydrophobic core. proquest.com For example, a study on pure DOPG vesicles determined the hydrophobic tail thickness to be 26.3 ± 0.1 Å using SANS, a value that differs slightly from that obtained by SAXS due to the different physical principles underlying the two techniques. proquest.com
SANS is well-suited for studying unilamellar vesicles and can be used in concert with SAXS to obtain a more complete picture of the bilayer structure. nih.govproquest.com By simultaneously fitting SANS and SAXS data, researchers can derive more accurate structural models. SANS is also employed to investigate the interaction of other molecules, such as the saponin (B1150181) glycyrrhizin (B1671929), with DOPG membranes, providing insights into how these molecules incorporate into and affect the bilayer structure. proquest.com
Table 2: Comparison of DOPG Membrane Thickness from SANS and SAXS
| Method | Hydrophobic Thickness (d_tail) | Overall Membrane Thickness | Reference |
|---|---|---|---|
| SANS | 26.3 ± 0.1 Å | 30.5 ± 0.3 Å | proquest.com |
| SAXS | 31.3 ± 0.1 Å | ~3-4 Å higher than SANS | proquest.com |
Fluorescence Spectroscopy (e.g., Site-Directed Fluorescence, FCS)
Fluorescence spectroscopy offers a range of methods to probe the dynamics and local environment of DOPG-containing membranes. Site-directed fluorescence labeling (SDFL) is a particularly powerful approach where a fluorescent probe is attached to a specific site on a peptide or protein. nih.gov This allows for the investigation of membrane binding, topology, and conformational changes of membrane-associated proteins. nih.gov
One common application is fluorescence quenching. By observing how the fluorescence of a site-specific probe is diminished by quenching agents in the aqueous solution (like iodide) or within the membrane (like cobalt ions), researchers can deduce the depth of insertion and orientation of a peptide within the bilayer. nih.gov For example, cobalt quenching of the fluorescent probe NBD has been used to understand how the presence of anionic DOPG lipids affects the orientation of the membrane-bound peptide melittin (B549807). nih.gov
Fluorescence Correlation Spectroscopy (FCS) is another technique used to study the diffusion dynamics of fluorescently labeled lipids or proteins within a DOPG membrane, providing information on membrane fluidity and the formation of microdomains. These fluorescence techniques provide dynamic and structural information that is complementary to the static structural picture offered by scattering techniques. researchgate.net
Computational Biophysics and Simulation Approaches
Computational modeling has become an indispensable tool for studying lipid bilayers at the molecular level. Molecular dynamics (MD) simulations, in particular, provide a "computational microscope" to visualize the behavior of DOPG molecules and their interactions in a simulated membrane environment over time.
Coarse-Grained Molecular Dynamics Simulations
Coarse-Grained Molecular Dynamics (CG-MD) simulations simplify the system by grouping several atoms into single "beads" or interaction sites. nih.govnih.gov This reduction in the number of particles allows for simulations of larger systems (e.g., entire vesicles) and over longer timescales (microseconds to milliseconds) than are accessible with all-atom simulations. nih.govaps.org
CG-MD has been extensively used to study various phenomena in DOPG-containing membranes:
Lipid-Peptide Interactions : Simulations have modeled the interaction of antimicrobial peptides, such as melittin, with mixed DOPC/DOPG vesicles. nih.gov These studies have revealed how peptides can induce pore formation, vesicle budding, and invagination, providing molecular-level details of the mechanisms of action. nih.gov
Phase Separation and Morphology : Researchers have used CG-MD to investigate phase separation and morphological changes in binary mixtures of charged (DOPG) and neutral lipids. aps.org These simulations show that the electrostatic repulsion between charged DOPG headgroups can delay or inhibit lateral phase separation. aps.org
Nanoparticle Interactions : The recruitment of DOPG lipids in a heterogeneous membrane upon the adsorption of charged nanoparticles has been studied using CG-MD. rsc.org These simulations have shown that electrostatic attraction plays a crucial role in the lateral diffusion, protrusion, and flip-flop dynamics of DOPG lipids during this recruitment process. rsc.orgscience.gov
The MARTINI force field is a popular coarse-grained model that has been successfully applied to simulate DOPG and other phospholipids (B1166683). nih.gov
All-Atom Molecular Dynamics Simulations
All-Atom Molecular Dynamics (AAMD) simulations provide the highest level of detail by explicitly representing every atom in the system. While computationally more demanding than CG-MD, AAMD simulations are crucial for understanding specific molecular interactions, hydration, and the precise conformation of lipids and associated molecules.
AAMD simulations have been used to:
Study Bilayer Self-Assembly : Researchers have demonstrated the spontaneous self-assembly of DOPG lipids from a random configuration into a stable lamellar bilayer structure in unbiased, all-atom simulations. nih.gov This work validates the accuracy of modern lipid force fields (like AMBER Lipid14 and Charmm C36) for modeling anionic lipids. nih.gov
Investigate Ion Interactions : The interaction of ions (e.g., Na⁺, K⁺, Cl⁻) with DOPG bilayers has been examined in detail. aps.org These simulations have been used to test the validity of classical theories, such as the Gouy-Chapman theory, for describing the electrical double layer at the membrane surface, finding excellent agreement when structural information from the simulations is incorporated. aps.org
Complement Experimental Data : AAMD is often used in conjunction with experimental techniques like neutron diffraction to build and refine molecular models of membranes. For example, simulations of mixed DOPC/DOPG bilayers have been used to generate structural parameters like area per lipid, order parameters, and electron density profiles that can be compared with experimental values. researchgate.net
These simulations provide fundamental insights into the forces governing the structure and dynamics of DOPG bilayers, offering a detailed picture that bridges the gap between molecular structure and macroscopic membrane properties.
Modeling Lipid-Protein Interactions
The interaction between dioleoyl phosphatidylglycerol (DOPG) and proteins is a critical area of research, as it underpins many cellular processes. Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for investigating these interactions at an atomic level. nih.govspringernature.com These simulations provide insights into the dynamic nature of DOPG-protein binding, which is often transient and challenging to capture with experimental techniques alone. nih.govkcl.ac.uk
Several computational approaches are employed to model these interactions. Atomistic simulations, which include both all-atom (AA) and united-atom (UA) models, offer a high level of detail by representing every atom or grouping heavy atoms with their hydrogens, respectively. nih.gov Coarse-grained (CG) models, on the other hand, simplify the system by representing groups of atoms as single particles, allowing for the simulation of larger systems over longer timescales. nih.govaimspress.com Multiscale modeling combines these approaches to study complex biological systems where different levels of detail are required. nih.gov
MD simulations can reveal specific molecular fingerprints of protein-lipid interactions. frontiersin.org For instance, simulations can show how a protein's binding to a membrane containing DOPG can be driven by initial electrostatic interactions, followed by a recruitment of specific lipids like DOPG to the binding site, altering the local membrane environment. frontiersin.org These computational methods allow researchers to analyze the number of contacts and hydrogen bonds between the protein and DOPG molecules over time, revealing the dynamics and stability of these interactions. kcl.ac.uk
| Methodology | Description | Key Insights Provided |
|---|---|---|
| All-Atom (AA) Molecular Dynamics | Each atom in the system (protein, DOPG, water, ions) is explicitly represented. | High-resolution details of binding interfaces, specific atomic contacts, and water-mediated interactions. |
| United-Atom (UA) Molecular Dynamics | Non-polar hydrogen atoms are grouped with their adjacent heavy atoms. | Reduced computational cost compared to AA, allowing for longer simulation times while maintaining reasonable atomic detail. |
| Coarse-Grained (CG) Molecular Dynamics | Groups of atoms are represented as single "beads" or interaction sites. | Enables the study of large-scale phenomena such as membrane deformation, protein clustering, and lipid domain formation over microseconds to milliseconds. aimspress.com |
| Multiscale Modeling | Combines different levels of representation (e.g., quantum mechanics, atomistic, coarse-grained) in a single simulation. | Allows for the study of processes that span multiple length and time scales, such as enzymatic reactions at the membrane surface. nih.gov |
Preparation and Characterization of Model Membrane Systems
The creation of model membranes, such as liposomes, containing DOPG is fundamental to studying its biophysical properties and interactions. The thin-film hydration method, also known as the Bangham method, is a widely used technique for preparing these vesicles. formulationbio.cominsidetx.comnih.gov This process involves dissolving DOPG, often in combination with other lipids, in an organic solvent. The solvent is then evaporated under reduced pressure to form a thin lipid film on the wall of a round-bottom flask. formulationbio.comnih.gov Subsequent hydration of this film with an aqueous buffer, accompanied by agitation, leads to the spontaneous formation of liposomes. formulationbio.comnih.gov While straightforward, this method typically produces a heterogeneous population of multilamellar vesicles (MLVs) with a wide size distribution. formulationbio.com To achieve a more uniform size and lamellarity, post-formation processing steps like extrusion through polycarbonate membranes are often employed. nih.govtudublin.ieplos.org
Injection methods offer an alternative for producing unilamellar vesicles. In the ethanol injection method, a solution of lipids in ethanol is rapidly injected into an aqueous buffer. The rapid dilution of the ethanol causes the lipids to precipitate and self-assemble into small unilamellar vesicles (SUVs). A similar technique, ether injection, involves injecting a lipid solution in ether into a heated aqueous phase, leading to the formation of vesicles as the ether evaporates. These methods are valued for their relative simplicity and the production of smaller, more uniform vesicle populations compared to non-extruded thin-film hydration.
| Method | General Procedure | Advantages | Disadvantages |
|---|---|---|---|
| Thin-Film Hydration | A thin film of dried lipids is hydrated with an aqueous solution, leading to the spontaneous formation of liposomes. formulationbio.cominsidetx.com | Versatile, widely used, and suitable for a variety of lipid compositions. formulationbio.com | Typically produces multilamellar vesicles with a heterogeneous size distribution, often requiring further processing like extrusion. formulationbio.com |
| Ethanol Injection | A solution of lipids in ethanol is rapidly injected into an aqueous buffer, causing the lipids to self-assemble into vesicles. | Simple, rapid, and generally produces small unilamellar vesicles. | The presence of residual ethanol may affect membrane properties; encapsulation efficiency can be low. |
| Ether Injection | An ether-based lipid solution is slowly injected into a heated aqueous phase, and vesicle formation occurs as the ether evaporates. | Can produce large unilamellar vesicles. | Requires elevated temperatures, which may not be suitable for all lipids or encapsulated molecules; potential for residual solvent. |
Once prepared, the physical properties of DOPG-containing vesicles must be thoroughly characterized. The size distribution and lamellarity (the number of lipid bilayers) are critical parameters that influence the behavior of the model membrane.
Dynamic Light Scattering (DLS) is a non-invasive technique widely used to determine the size distribution of vesicle populations in suspension. nih.govutdallas.edu This method measures the fluctuations in scattered light intensity caused by the Brownian motion of the vesicles. utdallas.edu The rate of these fluctuations is related to the diffusion coefficient of the vesicles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation. DLS is a valuable tool for assessing the average size and polydispersity of a liposome preparation. nih.govresearchgate.net
Cryogenic Electron Microscopy (Cryo-EM) is a powerful imaging technique that provides direct visualization of vesicles, allowing for the determination of both size and lamellarity. In cryo-EM, the vesicle suspension is rapidly frozen in a thin layer of vitreous (non-crystalline) ice, preserving the native structure of the liposomes. This allows for the direct observation of whether vesicles are unilamellar, multilamellar, or contain encapsulated smaller vesicles. nih.gov
Other techniques can also provide information about lamellarity. For instance, fluorescence-based assays can be used to estimate the ratio of lipids in the outer leaflet to the total number of lipids, providing an indirect measure of the number of bilayers. nih.gov
Supported lipid bilayers (SLBs) are model membranes formed on a solid substrate, providing a planar and stable platform for studying interfacial phenomena. nih.govutwente.nlresearchgate.net These systems are particularly useful for investigating the interaction of proteins and other molecules with membranes containing DOPG. SLBs are often formed by the fusion of DOPG-containing vesicles onto hydrophilic surfaces like silica, glass, or mica. nih.govmdpi.com
Quartz Crystal Microbalance with Dissipation monitoring (QCM-D) is a highly sensitive, acoustic-based technique that can monitor the formation of SLBs in real-time. nih.govfrontiersin.orgresearchgate.netfrontiersin.org QCM-D measures changes in the resonance frequency and energy dissipation of a quartz crystal sensor as vesicles adsorb and fuse to form a bilayer. frontiersin.org The frequency shift relates to the mass coupled to the sensor surface, while the dissipation change provides information about the viscoelastic properties of the adsorbed layer. frontiersin.orgfrontiersin.org This allows researchers to distinguish between intact adsorbed vesicles and a continuous, fluid lipid bilayer. nih.gov QCM-D is invaluable for studying the kinetics of bilayer formation and for probing the interactions of proteins with the DOPG-containing SLB. nih.govnih.gov
Giant unilamellar vesicles (GUVs) are cell-sized liposomes (typically 10-100 µm in diameter) that serve as excellent models for studying membrane dynamics and protein-lipid interactions directly under a light microscope. nih.govmpg.deresearchgate.netwikipedia.org Their size allows for the direct visualization of phenomena such as domain formation, membrane curvature effects, and protein binding. nih.govmpg.de
The most common method for preparing GUVs containing DOPG is electroformation . researchgate.netrsc.orgjove.com In this technique, a thin film of lipids is deposited on conductive electrodes (e.g., platinum wires or indium tin oxide-coated glass slides). rsc.orgresearchgate.net The lipid film is then hydrated in a low-ionic-strength aqueous solution while an AC electric field is applied. jove.com The electric field is thought to induce electro-osmotic flow that facilitates the swelling and detachment of the lipid bilayers from the surface, resulting in the formation of GUVs. jove.com For lipid mixtures containing anionic lipids like DOPG, gentle hydration techniques can also be effective. researchgate.net The resulting GUVs can be used in a variety of microscopy-based assays to study the dynamic behavior of DOPG within a membrane context. mpg.denih.gov
In Vitro Cellular Models and Biochemical Assays
In vitro models and biochemical assays are essential for understanding the functional roles of DOPG. Liposomes containing DOPG are widely used as model membranes in various biochemical assays. nih.gov For example, vesicle cosedimentation or coflotation assays can be used to study the binding affinity and lipid specificity of proteins for DOPG-containing membranes. nih.gov In a cosedimentation assay, a protein of interest is incubated with DOPG liposomes, and the mixture is subjected to high-speed centrifugation. If the protein binds to the liposomes, it will co-sediment with them, allowing for the quantification of bound versus unbound protein. nih.gov
Enzyme activity assays also frequently utilize DOPG-containing vesicles as a substrate. For instance, the activity of phospholipases, enzymes that hydrolyze phospholipids, can be monitored using vesicles containing DOPG. nih.gov The EnzChek Phospholipase A1 Assay Kit, for example, can be adapted to use DOPG as part of the substrate vesicles to measure enzyme kinetics. thermofisher.com Similarly, assays for phospholipase D (PLD) can incorporate DOPG into mixed phospholipid vesicles to study its cleavage and the generation of phosphatidic acid. nih.gov These assays are critical for elucidating how the presence of DOPG in a membrane can modulate the activity of membrane-associated enzymes.
Use in Macrophage and Keratinocyte Cell Cultures
Dioleoylphosphatidylglycerol (DOPG) is utilized in in vitro studies involving macrophage and keratinocyte cell cultures to investigate its effects on cellular functions, particularly inflammation and proliferation.
In studies with guinea-pig alveolar macrophages, DOPG was identified as a key phospholipid component responsible for inhibiting the synthesis of type II phospholipase A2 (sPLA2-II). nih.gov This inhibitory effect was found to be concentration-dependent and was associated with a significant uptake of DOPG by the macrophages. nih.gov The mechanism of action appears to involve the impairment of tumor necrosis factor-alpha (TNF-α) secretion, a critical step in the induction of sPLA2-II synthesis. nih.gov Further research using a macrophage cell line demonstrated that DOPG inhibits TNFα protein production, reinforcing its anti-inflammatory properties by inhibiting toll-like receptor (TLR) activation. researchgate.net
In the context of skin cells, research on mouse epidermal keratinocyte cell cultures has explored the impact of various phosphatidylglycerol (PG) species on cell proliferation. nih.gov These studies have shown that PG species with saturated or monounsaturated fatty acids, such as DOPG, can stimulate keratinocyte proliferation, particularly in cultures with low growth rates. nih.govnih.gov This contrasts with the inhibitory effect on proliferation observed with egg-derived PG in rapidly dividing keratinocytes. nih.gov The mechanism is linked to a signaling module involving aquaporin-3 (AQP3) and phospholipase D2 (PLD2), which generates PG in epidermal keratinocytes. nih.gov
Table 1: Summary of DOPG Effects in Macrophage and Keratinocyte Cell Cultures
| Cell Type | Model System | Key Research Finding | Reference |
| Macrophages | Cultured guinea-pig alveolar macrophages | Inhibited the synthesis of type II phospholipase A2 (sPLA2-II) and secretion of Tumor Necrosis Factor-alpha (TNF-α). | nih.gov |
| Keratinocytes | Mouse epidermal keratinocyte cell cultures | Stimulated proliferation in slowly-dividing cells. | nih.govnih.gov |
Studies in Corneal Epithelial Cells
Research utilizing human corneal epithelial cell cultures has been instrumental in identifying the role of DOPG in wound healing processes. nih.govnih.govresearchgate.net Studies have demonstrated the presence of a signaling pathway involving aquaporin-3 (AQP3) and phospholipase D2 (PLD2) in these cells, which is analogous to the pathway found in epidermal keratinocytes for producing phosphatidylglycerol (PG). nih.govnih.govaugusta.edu
Co-immunoprecipitation experiments confirmed a likely direct interaction between AQP3 and PLD2 in human corneal epithelial cell lysates. nih.govnih.govresearchgate.net Functional studies using in vitro scratch wound healing assays revealed that DOPG significantly enhances the healing of a corneal epithelial monolayer. nih.govnih.govajmc.com Specifically, DOPG was found to stimulate the healing of a scratched corneal cell layer by approximately 40%. augusta.edu These findings suggest that the AQP3/PLD2/PG signaling pathway is crucial for corneal epithelial cell function and that DOPG plays a significant role in promoting corneal epithelial wound repair. nih.govnih.gov
Table 2: Research Findings on DOPG in Corneal Epithelial Cells
| Experimental Method | Model System | Key Finding | Reference |
| Co-immunoprecipitation & Western Blotting | SV40-immortalized human corneal epithelial cells | AQP3 and PLD2 proteins are expressed and interact, suggesting a functional signaling module for PG production. | nih.govresearchgate.net |
| Scratch Wound Healing Assay | Immortalized human corneal epithelial cell monolayer | DOPG significantly enhanced the rate of wound closure in vitro. | nih.govnih.govajmc.com |
| Immunohistochemistry | Formalin-fixed human corneas | AQP3 is present in human corneas in situ, primarily localized to epithelial cell borders. | nih.govajmc.com |
Enzymatic Assays for Lipid Metabolism
The study of dioleoylphosphatidylglycerol metabolism relies on various enzymatic assays designed to quantify phospholipid classes and measure the activity of lipid-metabolizing enzymes. nih.gov These assays are often fluorometric or colorimetric, providing sensitive and high-throughput methods for analyzing lipid metabolism in samples like purified enzymes or cell lysates. nih.gov
Enzymatic fluorometric assays have been developed to quantify major phospholipid classes, including phosphatidylglycerol. researchgate.net These assays typically involve a series of enzymatic reactions that culminate in the production of hydrogen peroxide (H₂O₂). The H₂O₂ is then detected using a sensitive probe like Amplex Red, which, in the presence of horseradish peroxidase, generates the highly fluorescent product resorufin. nih.govresearchgate.net
Assays for specific enzymes involved in phospholipid metabolism, such as phospholipase D (PLD) and phospholipase A (PLA), are also critical. nih.gov For instance, PLD activity can be monitored using an enzyme-coupled assay where PLD cleaves a substrate to produce choline (B1196258), which is then oxidized to generate H₂O₂ for fluorometric detection with the Amplex Red reagent. Similarly, kits are available to continuously monitor the activity of phospholipase A₁ (PLA₁) using specific fluorogenic substrates. These methodologies are essential for dissecting the metabolic pathways involving DOPG and understanding its synthesis and degradation.
Table 3: Examples of Enzymatic Assays Relevant to Phospholipid Metabolism
| Assay Type | Principle | Target Analyte / Enzyme | Reference |
| Amplex Red Phospholipase D Assay | Enzyme-coupled assay where PLD activity leads to H₂O₂ production, which is detected by the Amplex Red reagent. | Phospholipase D (PLD) | |
| EnzChek Phospholipase A₁ Assay Kit | Utilizes a specific fluorogenic substrate (PED-A1) that releases a fluorescent product upon cleavage by PLA₁. | Phospholipase A₁ (PLA₁) | |
| Enzymatic Fluorometric Assays for Phospholipid Classes | Multi-step enzymatic reactions convert the target phospholipid into a product that generates H₂O₂, which is then quantified using a fluorogenic probe. | Phosphatidylglycerol (PG) and other phospholipid classes | nih.govresearchgate.net |
Biotechnological and Nanotechnology Applications of Dioleoyl Phosphatidylglycerol in Research Platforms
Liposomal Systems for Research Purposes
Liposomes are artificially prepared vesicles composed of a lipid bilayer. DOPG is frequently incorporated into liposomal formulations to modulate their physical and biological properties.
Formulation of Liposomes with Defined Properties
Researchers can tailor the properties of liposomes by adjusting the molar ratio of DOPG to other lipids in the formulation. This allows for the systematic investigation of how surface charge and lipid composition affect drug delivery, cellular uptake, and other biological processes. creative-biostructure.commdpi.com
Table 1: Examples of DOPG in Liposomal Formulations for Research
| Lipid Composition | Key Property Investigated | Research Application | Reference |
| Dioleoylphosphatidylcholine (DOPC), Dioleoylphosphatidylglycerol (DOPG) | Solubilization of a lipophilic drug | Intravenous drug delivery system development | nih.gov |
| Dioleoyl phosphatidylglycerol (DOPG), Dioleoylphosphatidylcholine (DOPC), Dioleoylphosphatidylethanolamine (DOPE), Cholesterol | Bilayer fluidity | Antigen delivery to MHC-I processing compartments | mdpi.comnih.gov |
| Egg-phosphatidylcholine (EPC), Egg-phosphatidylglycerol (EPG), Cholesterol | Particle size effect on retention | Subcutaneous vaccine delivery | mdpi.com |
Role in Gene Delivery Systems
DOPG has been investigated for its role in the development of non-viral gene delivery systems. While cationic liposomes are more commonly used for this purpose due to their electrostatic interaction with negatively charged nucleic acids, anionic liposomes containing DOPG have also shown promise. nih.gov
In one study, mixtures of the anionic lipid DOPG and the neutral lipid dioleoylphosphatidylethanolamine (DOPE) were explored to find an optimal ratio for gene transfection. nih.gov It was found that a specific balance was necessary to allow the negatively charged phospholipids (B1166683) to form complexes with DNA, while the fusogenic properties of DOPE facilitated endosomal escape, a critical step for successful gene delivery. nih.govresearchgate.net Research has also shown that the release of DNA from lipoplexes can be triggered by charge neutralization with anionic lipids like DOPG. acs.org This suggests that the interaction between the lipoplex and cellular lipids, which can include anionic species, is a key factor in the mechanism of transfection. acs.org
Table 2: Research Findings on DOPG in Gene Delivery
| Lipid Combination | Ratio (DOPG:DOPE) | Key Finding | Reference |
| DOPG, DOPE | 1:4 | Achieved a balance for lipoplex formation and endosomal escape, showing higher transfection efficiency and cell viability compared to a commercial cationic formulation. | nih.gov |
Adjuvant Properties in Vaccine Research
DOPG is utilized in vaccine research for its adjuvant properties, meaning it can enhance the immune response to an antigen. mdpi.com The inclusion of DOPG in liposomal vaccine formulations can influence the type and magnitude of the immune response. nih.gov For example, the fluidity of the liposomal bilayer, which can be modulated by using unsaturated lipids like DOPG, has been shown to affect antigen processing and presentation. mdpi.comnih.gov
In vitro studies have compared liposomes with a fluid-disordered phase, containing DOPG, to those with a solid-ordered phase. The results indicated that the fluid-phase liposomes were more effective at delivering antigens to the major histocompatibility complex (MHC)-I processing pathway, which is crucial for inducing cytotoxic T-lymphocyte (CTL) responses. mdpi.comnih.gov Furthermore, negatively charged liposomes containing lipids such as DOPA have demonstrated immunogenic potential comparable to positively charged liposomes. mdpi.com
Lipid Nanoparticles (LNPs) in Advanced Materials Research
Lipid nanoparticles (LNPs) are a more recent advancement in lipid-based delivery systems, particularly prominent in the delivery of nucleic acids like mRNA. acs.org DOPG can be incorporated into LNP formulations to modify their characteristics and performance.
Incorporation into Nanoparticle Formulations
DOPG is considered a "helper lipid" in LNP formulations. mdpi.com Helper lipids are crucial for the structural integrity and stability of the nanoparticles. nih.gov While many current LNP formulations for mRNA delivery utilize neutral phospholipids, the inclusion of charged lipids like DOPG is an area of active research to tailor the properties of the nanoparticles for specific applications. nih.gov For instance, the replacement of a standard neutral helper lipid with an anionic lipid like phosphatidylglycerol has been shown to shift protein expression from the liver to the spleen. nih.gov
The composition of LNPs, including the presence of lipids like DOPG, can be finely tuned to control their size, charge, and ultimately their biological fate. acs.orggoogle.com
Studies on LNP Stability and Encapsulation Efficacy
The stability and encapsulation efficiency of LNPs are critical parameters for their successful application. The lipid composition, including the presence of helper lipids like DOPG, plays a significant role in these properties. mdpi.comnih.gov The negative charge imparted by DOPG can contribute to the colloidal stability of the LNP suspension by preventing aggregation. acs.org
Biomimetic Membrane Models
This compound (DOPG) is a pivotal component in the construction of biomimetic membrane models, which are artificial systems designed to replicate the structure and function of natural biological membranes. Its anionic headgroup and unsaturated acyl chains make it particularly valuable for a range of applications in research, from reconstituting biological pathways in liposomes to mimicking the specific leaflets of bacterial and eukaryotic membranes.
Reconstitution of Biological Pathways in Liposomes
Liposomes are microscopic vesicles composed of a lipid bilayer, and they serve as a fundamental tool for reconstituting cellular processes in a controlled, in vitro environment. DOPG is frequently incorporated into these artificial vesicles to create a membrane environment that can support the proper folding and function of membrane proteins, thereby enabling the study of complex biological pathways outside the complexity of a living cell.
The reconstitution of membrane proteins into DOPG-containing liposomes allows researchers to investigate a wide array of biological functions. For instance, the process of phospholipid biosynthesis itself has been reconstituted in liposomes. In one study, enzymes from E. coli responsible for acyl transfer and headgroup modifications were produced using a cell-free gene expression system and simultaneously integrated into liposomes. These proteoliposomes, containing DOPG in their membrane composition, were then able to synthesize various bacterial lipids from precursor molecules like acyl-coenzyme A and glycerol-3-phosphate. plos.org This demonstrates the capability of DOPG-based liposomes to act as functional microreactors for multi-step biochemical reactions. plos.org
Furthermore, DOPG-containing liposomes are instrumental in studying the function of transport proteins. For example, the lactose (B1674315) permease (LacY) protein has been successfully incorporated into giant unilamellar vesicles (GUVs) composed of a mixture of DOPC, DOPE, and DOPG. nih.gov This specific lipid composition is known to support the correct topology and transport activity of LacY. nih.gov The ability to reconstitute transporters in these model membranes allows for detailed analysis of their substrate specificity, kinetics, and regulation.
The table below summarizes key research findings where DOPG-containing liposomes were used to reconstitute biological pathways.
| Biological Pathway/Protein | Liposome Composition | Key Findings |
| Phospholipid Biosynthesis | DOPC, DOPE, DOPG, Cardiolipin (B10847521) | Successful in vitro synthesis of bacterial lipids from precursors by co-reconstituted enzymes. plos.orgplos.org |
| Lactose Permease (LacY) Function | 40:40:20 DOPC/DOPE/DOPG (mol%) | The presence of LacY in the GUV lipid bilayer increased the membrane's bending rigidity. nih.gov |
| Aquaporin Z (AqpZ) Water Transport | DOPC | AqpZ was successfully incorporated, but its function was inhibited, possibly due to low lipid mobility in the specific system. acs.org |
| Cytochrome c Interaction | DOPG | Cytochrome c was found to insert into the hydrophobic core of the DOPG bilayer. nih.gov |
Mimicking Bacterial and Eukaryotic Membrane Leaflets
The distinct lipid compositions of bacterial and eukaryotic cell membranes, and even between the inner and outer leaflets of a single membrane, are crucial for their specific functions. DOPG, with its anionic charge, is a key ingredient in creating biomimetic models that replicate these differences.
Bacterial Membranes:
Bacterial membranes, particularly those of Gram-positive bacteria, are rich in anionic phospholipids like phosphatidylglycerol. rsc.org Therefore, DOPG is an essential component in models designed to mimic these membranes. For example, a ternary mixture of 60% DOPG, 35% lysyl-PG, and 5% cardiolipin has been used to construct GUVs that mimic the Gram-positive bacterial membrane. rsc.org These models are invaluable for studying the mechanisms of action of antimicrobial peptides and antibiotics that target bacterial membranes. acs.orgsoton.ac.uk Studies have shown that the presence of negatively charged lipids like DOPG can be a determining factor for the selective activity of antimicrobial agents. ucla.edu
Eukaryotic Membranes:
While phosphatidylcholine (PC) lipids are more abundant in the outer leaflet of eukaryotic plasma membranes, anionic lipids like phosphatidylserine (B164497) (PS) and phosphatidylglycerol (PG) are primarily found in the inner leaflet. mdpi.comnih.gov Although PG constitutes a small fraction (about 1 mol%) of the total phospholipids in eukaryotic membranes, it plays significant roles in processes like viral infections and cancer. mdpi.com Model membranes incorporating DOPG can, therefore, be used to study the interactions of proteins and other molecules with the inner leaflet of the eukaryotic plasma membrane. For instance, the binding of α-synuclein, a protein associated with Parkinson's disease, to membranes is influenced by the presence of negatively charged phospholipids. mdpi.com
The ability to create distinct membrane models allows for comparative studies. For example, the membrane-disrupting activity of certain antimicrobial polymers was tested against liposomes mimicking both bacterial (DOPG/DOPE) and mammalian (DOPG/DOPC) membranes. The results showed that the polymers' activity was dependent on the lipid composition, highlighting the importance of membrane curvature and charge in their selective action. nih.gov
The following table provides examples of lipid compositions used to mimic different membrane leaflets.
| Membrane Type Mimicked | Lipid Composition | Research Focus |
| Gram-Positive Bacterial Membrane | 60% DOPG, 35% Lysyl-PG, 5% Cardiolipin | Engineering functional vesicles to quantify molecular transport. rsc.org |
| General Bacterial Membrane Model | DOPG/DOPE mixtures | Studying the activity of synthetic antimicrobial oligomers. ucla.edu |
| Mammalian Membrane (inner leaflet aspects) | DOPG/DOPC mixtures | Investigating the selective membrane-disrupting activity of methacrylate (B99206) co-polymers. nih.gov |
| Eukaryotic Plasma Membrane | DOPC/DOPS mixtures | Characterizing the binding of ions like Ca2+ to the bilayer. nih.gov |
Future Directions and Research Challenges
Elucidating Complex Biological Mechanisms Involving DOPG
Dioleoyl phosphatidylglycerol (DOPG) is a phospholipid that plays a crucial role in the structure and function of biological membranes. Future research aims to unravel the intricate mechanisms by which DOPG influences cellular processes. A key area of investigation is its interaction with proteins and peptides. For instance, studies have shown that the antimicrobial peptide PGLa exhibits different alignments within membranes depending on the lipid composition, with distinct behaviors observed in the presence of DOPG compared to other lipids like DMPC. nih.gov Understanding these specific interactions at an atomic level is crucial for designing new antimicrobial agents. Molecular dynamics (MD) simulations are proving to be an invaluable tool in this endeavor, helping to visualize how peptides like PGLa fold and insert into DOPG-containing membranes. nih.govresearchgate.net
Another critical area of future research is the role of DOPG in membrane fusion and fission. mit.eduresearchgate.netscispace.com These processes are fundamental to many cellular events, including viral entry, endocytosis, and exocytosis. mit.eduresearchgate.net The precise mechanism by which membrane-remodeling proteins catalyze these events is not yet fully understood, and DOPG's contribution to membrane curvature and the formation of fusion pores is an active area of investigation. mit.eduscispace.com Solid-state NMR techniques are being employed to probe the intermolecular interactions between proteins, lipids like DOPG, and water during these dynamic events. mit.edu
Furthermore, the involvement of DOPG in bacterial membranes and its implications for antibiotic resistance are of significant interest. nih.govmdpi.compnas.orgfrontiersin.org The outer membrane of Gram-negative bacteria, which contains lipids like DOPG, presents a formidable barrier to many antibiotics. mdpi.com Understanding how antibiotics interact with and permeate these membranes is vital for developing new strategies to combat multidrug-resistant bacteria. nih.govmdpi.com For example, research has explored how certain compounds can disrupt bacterial mimetic lipid bilayers composed of DOPC and DOPG. pnas.org
Advancements in Biophysical Characterization Techniques
The study of DOPG and its role in membrane biology heavily relies on sophisticated biophysical techniques. biopharminternational.comnmr-bio.comnih.govkbibiopharma.com Continuous advancements in these methods are paving the way for a more detailed understanding of membrane structure and dynamics.
Vibrational spectroscopy, including techniques like surface-enhanced infrared absorption spectroscopy (SEIRAS), two-dimensional sum-frequency generation (2D SFG) spectroscopy, and two-dimensional infrared (2D IR) spectroscopy, offers powerful ways to characterize the structure, dynamics, and interactions at the membrane interface with high sensitivity and temporal resolution. annualreviews.orgchemrxiv.org These methods can provide insights into lipid-lipid and lipid-protein interactions within DOPG-containing membranes. annualreviews.org Similarly, Raman spectroscopy is a non-invasive technique that can provide chemical and structural analysis of supported lipid bilayers (SLBs) and their microdomains. nottingham.ac.uk
Fluorescence correlation spectroscopy (FCS) is another powerful tool for studying the biophysics of membrane proteins embedded in nanodiscs, which can be composed of lipids like DOPG. nih.gov FCS allows for the quantitative measurement of diffusion kinetics and concentrations of individual molecules in a solution-based, native-like lipid environment. nih.gov
Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for interpreting experimental data and providing atomic-level insights into membrane behavior. ukri.orgacs.orgnih.gov By simulating the interactions between lipids, proteins, and other molecules over time, MD can act as a "computational microscope," revealing details that are difficult to observe experimentally. acs.org The development of more accurate force fields and enhanced sampling techniques will continue to improve the predictive power of these simulations. ukri.org
| Technique | Application in DOPG Research | Key Insights |
| Vibrational Spectroscopy (SEIRAS, 2D SFG, 2D IR) | Characterizing structure and dynamics of DOPG-containing membranes. annualreviews.orgchemrxiv.org | Provides information on lipid-lipid and lipid-protein interactions, and conformational changes with high sensitivity. annualreviews.org |
| Raman Spectroscopy | Non-invasive analysis of supported lipid bilayers (SLBs). nottingham.ac.uk | Offers chemical and structural information about DOPG-containing SLBs and their microdomains. nottingham.ac.uk |
| Fluorescence Correlation Spectroscopy (FCS) | Studying biophysics of membrane proteins in DOPG nanodiscs. nih.gov | Measures diffusion kinetics and concentrations of proteins in a native-like lipid environment. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulating interactions within DOPG membranes at an atomic level. ukri.orgacs.org | Provides detailed insights into peptide folding, membrane fusion, and antibiotic interactions. nih.govresearchgate.net |
| Solid-State NMR | Probing intermolecular interactions during membrane fusion and fission. mit.edu | Reveals details about protein-lipid-water interactions in dynamic membrane processes. mit.edu |
Development of Novel Model Systems
To accurately study the complex behavior of DOPG in biological systems, researchers are continuously developing and refining model membrane systems. doi.org These models range in complexity from simple lipid monolayers and liposomes to more sophisticated supported lipid bilayers and nanodiscs. nih.govdoi.org
Liposomes, which are vesicles composed of a lipid bilayer, are widely used to study the interaction of molecules with membranes. nih.govmdpi.com Anionic liposomes containing DOPG are particularly useful for investigating interactions with proteins and peptides. nih.govsigmaaldrich.com For example, the stability and release properties of DOPG liposomes have been compared to those of zwitterionic DOPC liposomes for drug delivery applications. nih.gov Researchers are also developing nanoscale multicompartment liposomes that incorporate DOPG for potential use in combination therapies. nih.gov
Supported lipid bilayers (SLBs) provide a stable and well-defined platform for characterization with a variety of surface-sensitive techniques. nottingham.ac.uk These systems are instrumental in studying the phase separation and domain formation in lipid mixtures containing DOPG.
A significant challenge in creating realistic model systems is mimicking the complexity of natural cell membranes. doi.org This includes incorporating a variety of lipids and proteins to better represent the native environment. For instance, model membranes mimicking bacterial compositions often include mixtures of phospholipids (B1166683) like DOPG to study antibiotic interactions. mdpi.comdoi.org There is also a growing interest in developing novel in vivo test systems, such as using the dog as a translational model for certain human diseases, which could provide more physiologically relevant data. veritastk.co.jpsbir.govwiley.comucdavis.edu
| Model System | Description | Application in DOPG Research |
| Liposomes | Spherical vesicles composed of a lipid bilayer. nih.govmdpi.com | Studying drug delivery, protein-lipid interactions, and membrane stability. nih.govsigmaaldrich.com |
| Supported Lipid Bilayers (SLBs) | Planar lipid bilayers supported on a solid substrate. nottingham.ac.uk | Investigating membrane structure, domain formation, and interactions with surface-sensitive techniques. nottingham.ac.uk |
| Nanodiscs | Nanoscale lipid bilayers encircled by a membrane scaffold protein. nih.gov | Solubilizing and studying individual membrane proteins in a native-like DOPG environment. nih.gov |
| Bacterial Mimetic Membranes | Lipid mixtures designed to replicate the composition of bacterial membranes. mdpi.comdoi.org | Investigating antibiotic permeation and resistance mechanisms. mdpi.compnas.org |
Exploration of Bioengineering Applications
The unique properties of DOPG make it a valuable component in various bioengineering applications, particularly in the fields of drug delivery and biosensing. mdpi.combroadpharm.comacs.org
In drug delivery, DOPG is incorporated into liposomal formulations to modulate their properties. nih.govmdpi.comacs.org Anionic liposomes containing DOPG can influence the encapsulation efficiency, stability, and cellular uptake of therapeutic agents. nih.gov For instance, DOPG-containing liposomes have been shown to deliver high amounts of cargo into cells, although this can be accompanied by some instability in biological fluids. nih.gov Research is ongoing to optimize these formulations for controlled and targeted drug release. acs.org
DOPG also plays a role in the development of novel biosensors. mdpi.comnih.govnih.govresearchgate.net Liquid crystal (LC)-based biosensors, for example, can utilize DOPG in their self-assembled interfaces to detect the presence of specific biomolecules. mdpi.comscispace.com The interaction of analytes with the DOPG-containing interface can trigger a change in the orientation of the liquid crystals, providing a detectable signal. mdpi.com These biosensors have potential applications in medical diagnostics and environmental monitoring. nih.gov Furthermore, DOPG is used in the construction of synthetic electrical sensing platforms to study interactions between antibiotics and bacterial outer membranes. nih.gov
| Application Area | Role of DOPG | Examples |
| Drug Delivery | Component of liposomal drug carriers. nih.govmdpi.comacs.org | Enhancing cellular uptake and modulating release kinetics of encapsulated drugs. nih.gov |
| Biosensing | Constituent of sensing interfaces in biosensors. mdpi.comnih.govnih.gov | Used in liquid crystal-based sensors for detecting biomolecules and in platforms for studying antibiotic-membrane interactions. mdpi.comnih.gov |
Q & A
Q. How can the structural integrity of DOPG be validated in synthetic lipid bilayers?
To confirm structural integrity, use nuclear magnetic resonance (NMR) to analyze the glycerol-phosphate backbone and mass spectrometry (MS) to verify fatty acid composition (e.g., oleoyl chains). Chromatographic methods (HPLC) coupled with evaporative light scattering detection (ELSD) can assess purity and detect acyl chain migration artifacts . Include a fatty acid composition table (e.g., % oleic acid vs. contaminants) as per pharmacopeial guidelines .
Q. What functional roles does DOPG play in bacterial membrane dynamics?
DOPG contributes to membrane curvature stabilization and interacts with divalent cations (e.g., Mg²⁺) to modulate protein-lipid interactions. Experimentally, use Langmuir monolayers to study surface pressure-area isotherms, or employ fluorescence anisotropy to assess membrane fluidity in model systems containing DOPG .
Q. Which standardized assays are recommended for quantifying DOPG in mixed lipid systems?
Enzymatic assays (e.g., phospholipase D hydrolysis followed by choline detection) or colorimetric phosphate assays (e.g., Stewart assay) are widely used. For complex mixtures, thin-layer chromatography (TLC) with iodine staining or LC-MS provides specificity. Ensure samples are diluted appropriately to avoid saturation, as highlighted in phosphatidylcholine assay protocols .
Advanced Research Questions
Q. How can experimental variability in DOPG-mediated liposome stability be addressed?
Variability often arises from inconsistent hydration temperatures or residual solvents. Implement design of experiments (DoE) to optimize parameters like extrusion pressure and lipid-to-buffer ratio. Use dynamic light scattering (DLS) for size distribution analysis and zeta potential measurements to monitor surface charge stability. Replicate experiments across multiple batches to identify batch-dependent artifacts .
Q. What methodological challenges arise when analyzing DOPG’s role in mitochondrial cardiolipin remodeling?
Challenges include distinguishing DOPG from diphosphatidylglycerol (cardiolipin) due to similar mass-to-charge ratios. Use high-resolution MS/MS with collision-induced dissociation (CID) to differentiate fragment patterns. Incorporate stable isotope-labeled DOPG as an internal standard to improve quantification accuracy .
Q. How should contradictory data on DOPG’s immunomodulatory effects be reconciled?
Contradictions may stem from differences in lipid lateral organization or contamination with endotoxins. Apply orthogonal techniques:
Q. What advanced strategies optimize DOPG integration into asymmetric membrane models?
Employ microfluidic droplet-based techniques to create asymmetric vesicles, or use cyclodextrin-mediated lipid exchange. Validate asymmetry via fluorescence quenching assays (e.g., dithionite permeability) combined with dual-probe labeling (NBD-PE and Rhodamine-DOPE) .
Methodological Considerations
- Data Tables : Include tables for fatty acid composition (e.g., % oleic acid), saponification values, and hydroxyl values as specified in pharmacopeial revisions .
- Contradictory Evidence : Address variability in acyl chain mobility by cross-referencing NMR data with molecular dynamics simulations .
- Ethical Compliance : For in vivo studies, adhere to FINER criteria (Feasible, Novel, Ethical) when designing DOPG-based drug delivery systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
